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  • Product: H-Pro-his-val-OH
  • CAS: 83960-33-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties and Stability of H-Pro-His-Val-OH

Abstract This technical guide provides a comprehensive analysis of the tripeptide H-Pro-His-Val-OH, detailing its fundamental physicochemical properties, stability profile under various conditions, and robust analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the tripeptide H-Pro-His-Val-OH, detailing its fundamental physicochemical properties, stability profile under various conditions, and robust analytical methodologies for its characterization and quantification. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols. We delve into the unique structural attributes conferred by the proline, histidine, and valine residues, explaining their collective impact on solubility, charge, and susceptibility to degradation. The guide offers detailed, step-by-step protocols for HPLC-UV and LC-MS/MS analysis, serving as a self-validating framework for reliable experimental work. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this whitepaper aims to be an essential resource for the effective handling, analysis, and formulation of the H-Pro-His-Val-OH tripeptide.

Introduction to H-Pro-His-Val-OH

Low-molecular-weight peptides are foundational to numerous biological processes and represent a significant class of therapeutic candidates. Their activity is intrinsically linked to their amino acid sequence, which dictates their structure, physicochemical properties, and ultimately, their biological function and stability.[1] The tripeptide H-Pro-His-Val-OH is a unique molecule whose properties are a composite of its constituent amino acids: the conformationally rigid Proline (Pro), the ionizable and reactive Histidine (His), and the hydrophobic Valine (Val). Understanding the interplay of these residues is critical for any research or development application.

This guide provides the core technical data and methodologies required to work with H-Pro-His-Val-OH effectively. We will explore its essential properties, degradation pathways, and the analytical techniques necessary for its accurate quantification and stability assessment.

Core Physicochemical Properties

The physicochemical characteristics of a peptide are the primary determinants of its behavior in both in vitro and in vivo systems. These properties govern its solubility, interaction with biological targets, and its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Attributes

The fundamental properties of H-Pro-His-Val-OH are summarized below. The molecular formula and weight are consistent with its isomeric forms, H-His-Pro-Val-OH and H-Val-Pro-His-OH.[2][3]

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-1-((2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid(Predicted)
Sequence Pro-His-Val-
Molecular Formula C₁₆H₂₅N₅O₄[2][3]
Molecular Weight 351.40 g/mol [2][3]
Exact Mass 351.19065430 Da[2]
XLogP3 (Predicted) ~ -3.1 to -3.4[2][3]

Expert Insight: The highly negative XLogP3 value indicates that H-Pro-His-Val-OH is a predominantly hydrophilic molecule.[2][3] This is a direct consequence of the charged termini and the polar imidazole side chain of histidine, which outweigh the hydrophobicity of the valine and proline residues. This property suggests good aqueous solubility but potentially poor passive diffusion across biological membranes.

Isoelectric Point (pI) and Solution Behavior

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. It is dictated by the pKa values of the N-terminal amine (Pro), the C-terminal carboxylic acid (Val), and the histidine side chain.

  • N-terminal α-amino group (Pro): pKa ≈ 9.0 - 10.5

  • C-terminal α-carboxyl group (Val): pKa ≈ 2.0 - 3.0

  • Histidine imidazole side chain: pKa ≈ 6.0

The pI for this tripeptide can be estimated as the average of the two pKa values that bracket the neutral species, which are the histidine side chain and the N-terminal amine. Therefore, the theoretical pI is approximately 7.5 - 8.25 .

Causality Behind the Chemistry: At a physiological pH of ~7.4, the N-terminus will be protonated (+1), the C-terminus will be deprotonated (-1), and the histidine side chain (pKa ~6.0) will be partially protonated. The molecule will thus carry a slight net positive charge, enhancing its interaction with negatively charged biological surfaces. Peptide solubility is minimal at its pI due to the lack of net charge, which reduces repulsive electrostatic forces and can lead to aggregation.[4] Therefore, for solubilization, it is crucial to use buffers with a pH at least 1-2 units away from the theoretical pI.

Solubility and Formulation Considerations

The peptide's hydrophilicity suggests good solubility in aqueous buffers.[4] However, practical solubility can be influenced by several factors.

  • pH: As noted, solubility is lowest at the pI. Acidic (pH < 6) or alkaline (pH > 9) conditions will ensure the peptide is fully charged and thus more soluble.

  • Counterions: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts from the HPLC purification process. TFA salts generally improve the solubility of peptides in aqueous solutions and contribute to the total mass of the product.[5] For sensitive cell-based assays, residual TFA may be a concern, and salt exchange may be necessary.[5]

  • Hydrophobic Content: While the peptide is net hydrophilic, the presence of Val and Pro contributes some hydrophobic character. Peptides with hydrophobic content above 50% can be challenging to solubilize. H-Pro-His-Val-OH is well below this threshold.

Stability Profile: A Multi-faceted Assessment

Peptide stability is a critical parameter that impacts shelf-life, therapeutic efficacy, and analytical reproducibility.[6] Degradation can occur through chemical or enzymatic pathways.

Chemical Stability

pH-Dependent Hydrolysis: Like all peptides, H-Pro-His-Val-OH is susceptible to the hydrolysis of its amide bonds under harsh acidic or basic conditions, particularly at elevated temperatures.[7] The Pro-His and His-Val bonds are the primary sites of potential cleavage.

Oxidative Stability: The histidine residue is the most chemically reactive site on this peptide. It is susceptible to oxidation by reactive oxygen species (ROS) and certain chemical reagents, which can convert it to 2-oxo-histidine.[8] This modification alters the peptide's mass, charge, and potentially its biological activity.[8] Studies have shown that while histidine is less reactive than tyrosine, its degradation is still observable under oxidative conditions.[9]

Expert Insight: The oxidation of histidine can significantly complicate mass spectrometry analysis. It not only adds +16 Da to the parent mass but can also alter fragmentation patterns, potentially leading to misidentification or incorrect sequencing if not accounted for.[8]

Enzymatic Stability

The enzymatic stability of a peptide determines its half-life in biological systems such as plasma or the gastrointestinal tract.[10]

  • Exopeptidases: The peptide is a potential substrate for aminopeptidases that cleave the N-terminal proline and carboxypeptidases that cleave the C-terminal valine. Specific prolyl aminopeptidases exist that recognize and hydrolyze the N-terminal proline residue.[11]

  • Endopeptidases: The internal His-Val bond may be susceptible to cleavage by proteases like chymotrypsin, which targets the C-terminus of large hydrophobic residues.

  • The Protective Role of Proline: The presence of proline significantly influences peptide stability. The rigid pyrrolidine ring restricts the conformational freedom of the peptide backbone, often making proline-containing peptides more resistant to non-specific proteolytic degradation compared to more flexible sequences.[12] Tripeptides like Val-Pro-Pro have been shown to be highly resistant to digestive enzymes.[12]

dot

Caption: Factors influencing the stability of H-Pro-His-Val-OH.

Storage and Handling

Based on its susceptibility to hydrolysis and oxidation, proper storage is paramount.

  • Short-Term: Lyophilized powder should be stored at or below -20°C, protected from moisture.[13]

  • Long-Term: For long-term storage, -80°C is recommended.[13]

  • In Solution: Peptide solutions are significantly less stable. Prepare solutions fresh and use them promptly. If storage is unavoidable, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Solutions of peptides are generally unstable and should be prepared fresh.[14]

Analytical Methodologies

Accurate and reproducible quantification is the foundation of any scientific study.[15] For H-Pro-His-Val-OH, chromatographic methods are superior to general colorimetric protein assays.

Protocol: Quantification by RP-HPLC-UV

This method is widely accessible and suitable for routine analysis of purity and concentration in simple matrices.[16]

Methodology Rationale: Reverse-phase chromatography separates molecules based on hydrophobicity. A C18 column is a standard choice for peptides.[10] The mobile phase consists of an aqueous solvent (A) and an organic solvent (B, typically acetonitrile), both acidified with a small amount of TFA or formic acid to improve peak shape and ensure ionization. The peptide is detected by its absorbance at ~214 nm, corresponding to the peptide bond.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of H-Pro-His-Val-OH reference standard in LC-MS grade water. Create a serial dilution to generate a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation: Dilute the unknown sample to fall within the range of the calibration curve.

  • Instrumentation & Conditions:

    • System: HPLC with UV/Vis Detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 60
    22.0 95
    25.0 95
    26.0 5

    | 30.0 | 5 |

  • Data Analysis: Integrate the peak area corresponding to the peptide. Plot the peak areas of the standards against their concentrations to generate a linear calibration curve. The concentration of the unknown sample is determined by interpolating its peak area onto this curve.[16]

Trustworthiness Check: The protocol is self-validating through the use of a multi-point calibration curve. For the results to be considered reliable, the correlation coefficient (r²) of the linear regression must be >0.99.[16]

Protocol: Stability Assessment in Human Plasma by LC-MS/MS

This protocol provides a highly sensitive and selective method to determine the peptide's half-life in a complex biological matrix, a critical step in preclinical drug development.[10]

// Connections between subgraphs incubate -> quench [label="At time points\n(0, 5, 15, 30, 60 min)"]; supernatant -> lcms; }

Sources

Exploratory

Unveiling the Biological Significance of the Pro-His-Val (PHV) Peptide Sequence: From Neuroendocrine Regulation to Therapeutic Bioactivity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Dual Identity of the PHV Motif In the landscape of pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Dual Identity of the PHV Motif

In the landscape of peptide therapeutics, the Pro-His-Val (PHV) sequence occupies a unique and dualistic biological niche. As a Senior Application Scientist navigating peptide drug discovery, it is critical to understand that "PHV" refers to two distinct but equally significant biological entities:

  • The Macro-Peptide (PHV-42): A 42-amino acid neuroendocrine hormone formally known as Peptide Histidine Valine. It is a C-terminally extended product of the Vasoactive Intestinal Peptide (VIP) precursor, acting as a potent smooth muscle relaxant via G-protein coupled receptors (GPCRs).

  • The Micro-Motif (Pro-His-Val): A highly bioactive tripeptide sequence frequently liberated during the enzymatic hydrolysis of dietary proteins (e.g., marine by-products, botanical extracts). This short-chain motif is a potent pharmacophore for Angiotensin-Converting Enzyme (ACE) inhibition and targeted antiproliferative activity.

This technical guide deconstructs the mechanistic causality behind the PHV sequence's bioactivity, detailing the signaling cascades, structural-activity relationships (SAR), and self-validating experimental protocols required to harness this sequence in drug development.

The Neuroendocrine Axis: Peptide Histidine Valine (PHV-42)

Biosynthesis and Proteolytic Processing

The biological genesis of PHV-42 is a masterclass in alternative post-translational processing. Vasoactive Intestinal Peptide (VIP) is synthesized from a 170-amino acid precursor molecule, prepro-VIP [1]. Standard cleavage by prohormone convertases (PCs) yields mature VIP and Peptide Histidine Methionine/Isoleucine (PHM/PHI).

However, in specific tissues (such as the human female genital tract and respiratory smooth muscle), the dibasic cleavage site downstream of PHI remains uncleaved. This alternative pathway generates PHV-42 , a C-terminally extended peptide with an N-terminal Histidine and a C-terminal Valine [2].

G PreproVIP Prepro-VIP (170 aa) Endoplasmic Reticulum SignalPeptidase Signal Peptidase Cleavage PreproVIP->SignalPeptidase ProVIP Pro-VIP (148 aa) SignalPeptidase->ProVIP Convertases Prohormone Convertases (PCs) ProVIP->Convertases PHIGKR PHI/PHM-GKR (prepro-VIP 81-110) Convertases->PHIGKR VIPGKR VIP-GKR (prepro-VIP 125-155) Convertases->VIPGKR Uncleaved Alternative Pathway Uncleaved Dibasic Site PHIGKR->Uncleaved Incomplete Cleavage PAM PAM Enzyme Amidation VIPGKR->PAM PHV42 PHV-42 Peptide Histidine Valine Uncleaved->PHV42 VIP Mature VIP (28 aa) PAM->VIP

Proteolytic processing of Prepro-VIP yielding mature VIP and the extended PHV-42 peptide.

Receptor Binding and Causality of Vasorelaxation

PHV-42 exerts its biological effects by binding to the VPAC1 and VPAC2 receptors (Class B GPCRs) [3]. In certain teleost models, an exclusive PHI/PHV receptor has also been identified [4].

Causality of Action: Why is PHV-42 often more potent than its shorter counterpart, PHI? The C-terminal extension of PHV-42 alters its tertiary folding, enhancing its resistance to local extracellular peptidases and prolonging its residence time in the GPCR binding pocket. This sustained binding hyper-stimulates adenylate cyclase (AC), leading to a massive intracellular accumulation of cyclic AMP (cAMP). The resulting activation of Protein Kinase A (PKA) phosphorylates myosin light-chain kinase (MLCK), reducing its calcium sensitivity and forcing profound smooth muscle relaxation.

G PHV PHV-42 Ligand Receptor VPAC1 / VPAC2 / PHV-R (GPCR) PHV->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AdenylateCyclase Adenylate Cyclase (AC) GProtein->AdenylateCyclase Stimulates cAMP cAMP Accumulation Second Messenger AdenylateCyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation & Vasodilation PKA->SmoothMuscle Phosphorylates Targets

GPCR-mediated cAMP/PKA signaling cascade activated by PHV binding to VPAC receptors.

The Short-Chain PHV Motif in Pharmacognosy

When the Pro-His-Val sequence appears as a standalone tripeptide or a core motif within a short oligopeptide (typically <3 kDa), its biological significance shifts from neuroendocrine signaling to direct enzymatic inhibition and cytotoxicity against malignant cells.

Structural-Activity Relationship (SAR) in ACE Inhibition

The sequence Arg-Leu-Pro-His-Val (RLPHV), isolated from Zizyphus jujuba protein hydrolysates, demonstrates profound ACE-inhibitory activity [5]. The causality of this inhibition is deeply rooted in the biophysical properties of the PHV motif:

  • Proline (Pro): The cyclic aliphatic side chain of Proline introduces a rigid "kink" in the peptide backbone. This rigidity prevents the peptide from being easily cleaved by gastrointestinal proteases, ensuring oral bioavailability.

  • Histidine (His): The imidazole ring of Histidine acts as a versatile proton donor/acceptor. In the active site of ACE, Histidine forms critical hydrogen bonds with the enzyme's zinc-coordinating residues, competitively blocking the natural substrate (Angiotensin I).

  • Valine (Val): As a branched-chain aliphatic amino acid at the C-terminus, Valine drives the hydrophobic insertion of the peptide into the deep, non-polar sub-pockets of the ACE catalytic domain.

Antiproliferative and Anticancer Properties

Marine side streams, particularly tuna dark muscle hydrolysates, yield longer peptides containing the PHV core, such as Leu-Pro-His-Val-Leu-Thr-Pro-Glu-Ala-Gly-Ala-Thr [6]. This 1206 Da peptide exhibits targeted antiproliferative effects against MCF-7 human breast cancer cells. The hydrophobicity of the PHV core facilitates interaction with the lipid bilayer of cancer cells, triggering cell cycle arrest in the S phase via the upregulation of p21 and p27 cyclin-dependent kinase inhibitors.

Quantitative Data: Efficacy of PHV-Sequences

The following table synthesizes the bioactivity metrics of various PHV-containing peptides, providing a benchmark for therapeutic development.

Peptide Sequence / NameSource OriginBiological TargetEfficacy MetricMolecular Weight
PHV-42 (Macro-peptide)Human Prepro-VIP processingVPAC1 / VPAC2 ReceptorsEC50: ~43 nM~4.8 kDa
Arg-Leu-Pro-His-Val Zizyphus jujuba hydrolysateACE InhibitionIC50: 6.01 mg/mL620.38 Da
Leu-Pro-His-Val-Leu-Thr... Tuna dark muscle by-productMCF-7 Cell ProliferationIC50: 8.1 μM1206 Da

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any application scientist developing PHV-based therapeutics must employ self-validating experimental designs. Below are the gold-standard protocols for evaluating both the macro and micro forms of PHV.

Protocol A: Isolation and Validation of PHV-Motif ACE Inhibitors

This protocol utilizes a "synthesize-and-compare" loop to validate that the observed bioactivity is causally linked to the specific PHV sequence, rather than crude extract impurities.

  • Enzymatic Hydrolysis: Suspend the protein source (e.g., marine muscle or botanical seed) in a pH-adjusted buffer. Digest sequentially with Pepsin (pH 2.0, 37°C, 2h) and Pancreatin (pH 7.5, 37°C, 2h) to simulate gastrointestinal conditions.

  • Fractionation: Pass the hydrolysate through a 3 kDa molecular weight cut-off (MWCO) ultrafiltration membrane. Retain the permeate (containing short peptides).

  • Purification & Sequencing: Subject the permeate to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Elute with a linear gradient of acetonitrile (5-40% over 60 min). Analyze active fractions via LC-ESI-MS/MS to sequence the peptides (identifying the PHV motif).

  • Self-Validation Step (Critical): Chemically synthesize the identified PHV-containing peptide using Solid-Phase Peptide Synthesis (SPPS) with >98% purity.

  • ACE Inhibition Assay: Incubate the synthetic peptide with ACE and the substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine). Measure the decrease in absorbance at 340 nm. Validation: The synthetic peptide must yield an IC50 comparable to or lower than the isolated RP-HPLC fraction to confirm it is the primary pharmacophore.

Protocol B: GPCR Activation Assay for PHV-42

This protocol uses a competitive antagonism design to prove receptor-specific causality.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human VPAC1 or the specific PHI/PHV receptor.

  • Ligand Preparation: Prepare serial dilutions of synthetic PHV-42 (10pM to 1μM) in an assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Treatment & Antagonism (Self-Validation): Divide cells into two cohorts. Treat Cohort A with PHV-42 alone. Treat Cohort B with PHV-42 + 1 μM PG97-269 (a selective VPAC1 antagonist). Incubate for 30 minutes at 37°C.

  • Quantification: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Data Interpretation: A robust dose-dependent cAMP spike in Cohort A, coupled with a complete ablation of the signal in Cohort B, definitively proves that PHV-42's biological activity is causally mediated by the target GPCR.

Conclusion

The Pro-His-Val (PHV) sequence is a remarkable example of nature's biochemical economy. In its extended 42-amino acid form, it serves as a highly potent, receptor-specific neuroendocrine regulator of smooth muscle tone. Conversely, when isolated as a short-chain motif from dietary proteins, its specific structural topology—driven by Proline's rigidity, Histidine's hydrogen-bonding capacity, and Valine's hydrophobicity—transforms it into a formidable ACE inhibitor and antiproliferative agent. For drug development professionals, leveraging the PHV sequence requires precise mapping of its structural-activity relationships and rigorous, self-validating bioassays.

References

  • Yiangou, Y., et al. (1987). Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide. PubMed. Retrieved from[Link]

  • Harmar, A. J., et al. (1998). International Union of Pharmacology. XVIII. Nomenclature of Receptors for Vasoactive Intestinal Peptide and Pituitary Adenylate Cyclase-Activating Polypeptide. PMC. Retrieved from[Link]

  • Tse, D. L., et al. (2002). Identification of a Potential Receptor for Both Peptide Histidine Isoleucine and Peptide Histidine Valine. Endocrinology. Retrieved from[Link]

  • Wang, Y., et al. (2022). Screening of Oral Potential Angiotensin-Converting Enzyme Inhibitory Peptides from Zizyphus jujuba Proteins Based on Gastrointestinal Digestion In Vivo. PMC. Retrieved from[Link]

  • Szymańska, E., et al. (2023). Marine Peptides: Potential Basic Structures for the Development of Hybrid Compounds as Multitarget Therapeutics for the Treatment of Multifactorial Diseases. PMC. Retrieved from[Link]

Foundational

Targeting Protein-Protein Interactions with Short-Chain Peptides: A Technical Guide on the Role of H-Pro-His-Val-OH

Executive Summary Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. Unlike traditional enzyme active sites—which are typically deep, well-defined clefts—PPI interface...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. Unlike traditional enzyme active sites—which are typically deep, well-defined clefts—PPI interfaces are often flat, expansive, and highly hydrophobic. Small molecules frequently fail to achieve the necessary surface area to block these interactions effectively. Consequently, short-chain peptides offer a compelling modality to disrupt these interfaces due to their high specificity, structural modularity, and favorable binding thermodynamics.

This technical whitepaper explores the role of the tripeptide H-Pro-His-Val-OH (CAS 83960-33-2)[1] as a fundamental pharmacophore and competitive inhibitor in PPI networks, detailing the biophysical rationale behind its efficacy and providing self-validating experimental frameworks for its evaluation.

Structural and Mechanistic Rationale: The PHV Pharmacophore

As a Senior Application Scientist, I approach peptide design by deconstructing the biophysical contributions of each amino acid residue. The Prolyl-histidyl-valine (PHV) sequence is not arbitrary; it is a highly evolved motif for interfacial binding:

  • Proline (Pro): Proline's cyclic pyrrolidine side chain restricts the backbone's conformational flexibility (with a ϕ angle fixed at approximately -65°). This rigidity strongly favors the formation of a polyproline type II (PPII) helix, which is the canonical secondary structure required for recognition by widespread PPI modules such as SH3, WW, and EVH1 domains.

  • Histidine (His): The imidazole ring of histidine provides a versatile interaction hub. With a pKa near physiological pH (~6.0), it can act as both a hydrogen bond donor and acceptor. Furthermore, it can participate in π−π stacking with aromatic residues (like Tyrosine or Tryptophan) at the target interface and coordinate metal ions (e.g., Zn2+ ) if present in the PPI pocket.

  • Valine (Val): The bulky, branched aliphatic side chain of valine serves as a hydrophobic anchor, driving the thermodynamics of binding through the displacement of ordered water molecules (the hydrophobic effect).

Furthermore, comprehensive crystallographic analyses of protein homodimers classify Proline, Histidine, and Valine as "Group II" residues. These residues, characterized by short or aromatic side chains, inherently contribute to the structural symmetry and stability of protein complexes, making them optimal building blocks for designing PPI inhibitors that mimic natural dimerization interfaces[2].

Efficacy and Bioavailability

The biological relevance of the PHV motif is evidenced by its presence in larger bioactive peptides. For instance, enzymatic hydrolysates yielding the peptide sequence Leu-Pro-His-Val-Leu-Thr-Pro-Glu-Ala-Gly-Ala-Thr have demonstrated significant antiproliferative activity against the human breast cancer cell line MCF-7, achieving an IC50 of 8.1 μM[3]. The core PHV sequence acts as the primary recognition motif, driving the disruption of oncogenic signaling cascades.

Additionally, the cellular internalization of such short peptides is highly efficient. It is often mediated by conserved oligopeptide permease (Opp) transport systems, which actively translocate tripeptides like Pro-His-Val across lipid bilayers, ensuring intracellular bioavailability[4].

Quantitative Data Summaries

Table 1: Physicochemical Properties of H-Pro-His-Val-OH

PropertyValueMechanistic Relevance
Sequence Pro-His-Val (PHV)Targets polyproline-recognition domains (e.g., SH3)
CAS Number 83960-33-2Chemical identifier for synthetic sourcing[1]
Molecular Weight ~351.4 g/mol High cell permeability; avoids steric hindrance
Net Charge (pH 7.4) Neutral / Slightly PositiveFacilitates approach to negatively charged binding pockets
Key Residue Types Group II (Short/Aromatic)Maintains symmetry and structural homodimer integrity[2]

Table 2: Comparative Antiproliferative Activity of PHV-Containing Peptides

Peptide SequenceTarget Cell LineIC50 (μM)Reference
Leu-Pro-His-Val-Leu-Thr-Pro-Glu-Ala-Gly-Ala-ThrMCF-7 (Breast Cancer)8.1[3]
Pro-Thr-Ala-Glu-Gly-Gly-Val-Tyr-Met-Val-ThrMCF-7 (Breast Cancer)8.8[3]
H-Pro-His-Val-OH (Core Motif)MCF-7 (Model)Dose-dependentExtrapolated

Self-Validating Experimental Protocols

To rigorously evaluate H-Pro-His-Val-OH as a PPI inhibitor, experimental design must move beyond simple observation to establish direct causality. The following protocols are engineered as "self-validating systems" —meaning they contain intrinsic controls that immediately flag false positives or artifactual data.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Short-chain peptides often exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates. Traditional end-point assays (like ELISA) wash away these transient interactions. SPR provides real-time, label-free kinetic data, essential for accurately calculating the equilibrium dissociation constant ( KD​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Immobilize the target protein (e.g., an SH3 domain-containing protein) via amine coupling at a flow rate of 10 μL/min until a target level of 1000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of H-Pro-His-Val-OH (from 0.1 μM to 100 μM) in running buffer (HBS-EP+).

  • Kinetic Injection: Inject the peptide series over the active and reference flow cells at a high flow rate (50 μL/min) to minimize mass transport limitations. Association time: 60 seconds; Dissociation time: 120 seconds.

  • Self-Validation (The Critical Step): Inject a scrambled peptide (H-Val-His-Pro-OH) at the highest concentration.

    • Logic: If the scrambled peptide yields a signal, the interaction is driven by non-specific charge/hydrophobicity rather than sequence-specific structural recognition. A true positive requires the scrambled control to show negligible binding.

Protocol 2: Cell-Based Antiproliferation Assay (MCF-7)

Causality: Biochemical binding does not guarantee cellular efficacy. This assay validates that the peptide can access the cytosol and exert a phenotypic effect (proliferation arrest).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Peptide Treatment: Replace media with low-serum DMEM (1% FBS) containing H-Pro-His-Val-OH at varying concentrations (1 μM to 100 μM).

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add 10 μL of WST-8 reagent (CCK-8 assay) to each well. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader.

  • Self-Validation (The Critical Step): Run a parallel plate treating cells with the peptide + an Opp permease inhibitor.

    • Logic: If the peptide's toxicity is genuinely intracellular and mediated by Opp transport[4], blocking the transporter should rescue cell viability. If cells still die, the peptide is likely causing non-specific membrane lysis (a false positive for targeted PPI inhibition).

Visualizations

Pathway Target Target PPI Domain (e.g., SH3 / WW) Complex Target-Peptide Complex (Steric Occlusion) Target->Complex Binding Interface Peptide H-Pro-His-Val-OH (Inhibitor) Peptide->Complex Competitive Interception Effector Downstream Effector (e.g., PI3K / Akt) Complex->Effector Signal Blockade Outcome Cell Proliferation Arrest (MCF-7 Inhibition) Effector->Outcome Decreased Viability

Fig 1: Mechanistic pathway of H-Pro-His-Val-OH mediating PPI disruption and signaling blockade.

Workflow Prep Peptide Synthesis & Purification Assay SPR Binding Assay (Real-Time Kinetics) Prep->Assay Purified Peptide Cell In Vitro Cell Assay (MCF-7 Viability) Assay->Cell K_D Confirmed Valid Orthogonal Rescue (Transporter Blockade) Cell->Valid IC_50 Established

Fig 2: Self-validating experimental workflow for evaluating tripeptide PPI inhibitors.

References

  • Benchchem : Overview of H-Pro-His-Val-OH within Peptide Chemistry Research. Benchchem.com.1

  • Side chain flexibility and the symmetry of protein homodimers . PLOS One. 2

  • Antiproliferative activity of peptides prepared from enzymatic hydrolysates of tuna dark muscle on human breast cancer cell line MCF-7 . ResearchGate (Food Chemistry). 3

  • Functional testing of putative oligopeptide permease (Opp) proteins of Borrelia burgdorferi . Core.ac.uk. 4

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of H-Pro-His-Val-OH

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Sequence: H-Pro-His-Val-OH (Proline - Histidine - Valine) Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Sequence: H-Pro-His-Val-OH (Proline - Histidine - Valine) Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Mechanistic Rationale

Synthesizing the tripeptide H-Pro-His-Val-OH via standard Fmoc-SPPS appears straightforward but presents two notorious sequence-dependent challenges: Diketopiperazine (DKP) formation and Histidine racemization . As a process scientist, designing a protocol requires moving beyond generic coupling cycles to establish a self-validating, highly optimized chemical system.

This application note details a robust, high-fidelity protocol utilizing 2-Chlorotrityl chloride (2-CTC) resin and DIC/OxymaPure coupling chemistry to systematically eliminate these side reactions.

Overcoming Diketopiperazine (DKP) Formation

DKP formation is a severe peptide fragmentation process that occurs at the dipeptide stage (H-His-Val-Resin). During the Fmoc-deprotection of the penultimate amino acid (Histidine), the liberated -amine can undergo an intramolecular nucleophilic attack on the C-terminal ester bond linking Valine to the resin. This forms a stable 6-membered piperazinedione ring, prematurely cleaving the dipeptide from the solid support and devastating the overall yield[1],[2].

The Solution: We utilize 2-CTC resin instead of standard Wang resin. The massive steric bulk of the trityl linker physically shields the ester carbonyl, preventing the intramolecular attack and suppressing DKP formation entirely[1].

Suppressing Histidine Racemization

Coupling Fmoc-His(Trt)-OH is highly prone to racemization (epimerization to the D-His enantiomer). Traditional uronium-based coupling reagents (e.g., HATU, HBTU) require a tertiary amine base (DIPEA) during activation, which promotes the enolization of the active ester intermediate[3].

The Solution: We employ DIC/OxymaPure as the coupling cocktail. This system is slightly acidic/neutral and operates completely base-free during the activation step. Furthermore, we enforce an in situ activation protocol (zero pre-activation time) where DIC is added last, directly to the resin slurry, minimizing the lifespan of the highly reactive, racemization-prone intermediate[3],[4].

Experimental Design & Visual Workflows

SPPS_Workflow Start Resin Preparation (2-CTC Resin) Load 1. Load Fmoc-Val-OH (DIPEA, DCM) Start->Load Cap 2. End-capping (MeOH/DIPEA) Load->Cap Deprotect1 3. Fmoc Deprotection (20% Piperidine) Cap->Deprotect1 Couple1 4. Couple Fmoc-His(Trt)-OH (DIC/Oxyma, No Pre-activation) Deprotect1->Couple1 Deprotect2 5. Fmoc Deprotection (DKP Risk Check) Couple1->Deprotect2 Couple2 6. Couple Fmoc-Pro-OH (DIC/Oxyma) Deprotect2->Couple2 Deprotect3 7. Final Fmoc Deprotection Couple2->Deprotect3 Cleavage 8. Global Cleavage (TFA/TIS/H2O) Deprotect3->Cleavage End H-Pro-His-Val-OH (Isolation) Cleavage->End

Workflow for the SPPS of H-Pro-His-Val-OH using Fmoc strategy.

Risk_Mitigation Risk1 Risk: DKP Formation at Dipeptide Stage Sol1 Mitigation: 2-CTC Resin (Steric Hindrance) Risk1->Sol1 Mech1 Blocks Intramolecular Nucleophilic Attack Sol1->Mech1 Risk2 Risk: Histidine Racemization Sol2 Mitigation: DIC/OxymaPure (Base-Free Activation) Risk2->Sol2 Mech2 Prevents Enolization of Active Ester Sol2->Mech2

Mechanistic mitigation of DKP formation and histidine racemization.

Quantitative Data & Reagent Formulations

To ensure a self-validating and reproducible system, precise stoichiometry is required. The tables below outline the optimized equivalents for coupling and the composition of the cleavage cocktail.

Table 1: Reagent Stoichiometry for Chain Elongation
ComponentFunctionEquivalents (eq)Concentration in DMF
Peptidyl-ResinSolid Support1.0N/A
Fmoc-AA-OHBuilding Block3.00.2 M
OxymaPureAdditive / Suppressant3.00.2 M
DICCoupling Reagent3.00.2 M
Table 2: Global Cleavage Cocktail (Standard "Reagent K" Variant)
ReagentVolume %Function
Trifluoroacetic Acid (TFA)95.0%Global cleavage and side-chain deprotection[5]
Triisopropylsilane (TIS)2.5%Scavenger (quenches trityl cations from Histidine)[4]
Ultrapure H2​O 2.5%Scavenger (quenches highly reactive carbocations)[4]

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for 0.5 mmol of synthesis using a manual or semi-automated peptide synthesizer.

Phase 1: Resin Loading and Preparation
  • Resin Swelling: Weigh 2-CTC resin (approx. 0.5 mmol based on loading capacity, typically 1.0 mmol/g) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes. Drain.

  • First Amino Acid Attachment: Dissolve Fmoc-Val-OH (0.6 mmol, 1.2 eq) and DIPEA (1.5 mmol, 3.0 eq) in dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • End-Capping: To cap unreacted active chloride sites on the resin, add a mixture of DCM/MeOH/DIPEA (17:2:1 v/v/v) to the vessel. Agitate for 15 minutes. Drain and repeat once.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Phase 2: Chain Elongation (The SPPS Cycle)

Repeat the following cycle for Histidine, then Proline.

Step A: Fmoc Deprotection

  • Add 20% Piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

  • Add a fresh aliquot of 20% Piperidine in DMF. Agitate for 10 minutes. Drain.

  • Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Validation Check: Perform a Kaiser Test. The resin beads should turn deep blue, confirming the presence of free primary amines. (Note: After the final deprotection of Proline, perform a Chloranil test instead, as Proline is a secondary amine and will test negative/yellow in a Kaiser test).

Step B: Coupling of Fmoc-His(Trt)-OH

  • Dissolve Fmoc-His(Trt)-OH (1.5 mmol, 3 eq) and OxymaPure (1.5 mmol, 3 eq) in a minimal volume of DMF.

  • Add the solution to the reaction vessel containing the resin.

  • Critical Step (Anti-Racemization): Add DIC (1.5 mmol, 3 eq) directly to the resin slurry. Do not pre-activate the amino acid in a separate vial[3].

  • Agitate at room temperature for 60 minutes.

  • Wash with DMF (4 x 1 min).

  • Validation Check: Perform a Kaiser Test. The beads should remain colorless/yellow, indicating complete coupling.

Step C: Coupling of Fmoc-Pro-OH

  • Perform Fmoc deprotection (Step A). Due to the 2-CTC resin, DKP formation during this specific deprotection is successfully blocked.

  • Dissolve Fmoc-Pro-OH (1.5 mmol, 3 eq) and OxymaPure (1.5 mmol, 3 eq) in DMF. Add to resin.

  • Add DIC (1.5 mmol, 3 eq) to the vessel. Agitate for 60 minutes.

  • Wash with DMF (4 x 1 min).

Phase 3: Final Deprotection and Cleavage
  • Final Fmoc Removal: Treat the Fmoc-Pro-His(Trt)-Val-Resin with 20% Piperidine in DMF (5 min + 10 min) to expose the N-terminal secondary amine of Proline. Wash thoroughly with DMF, then DCM. Dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: TFA/TIS/ H2​O (95:2.5:2.5)[5],[4].

  • Global Cleavage: Add 5-10 mL of the cleavage cocktail to the dried resin. Agitate gently at room temperature for 2 hours. This step simultaneously cleaves the tripeptide from the 2-CTC resin and removes the Trityl (Trt) protecting group from the Histidine side chain.

  • Filtration: Filter the cleavage solution into a clean round-bottom flask. Wash the resin beads twice with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to roughly 2 mL. Dropwise, add the concentrated solution into 30 mL of ice-cold diethyl ether. The H-Pro-His-Val-OH peptide will precipitate as a white solid.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the pellet twice more with cold ether to remove residual TFA and cleaved Trityl byproducts.

  • Lyophilization: Dissolve the peptide pellet in a mixture of ultrapure water and acetonitrile (typically 80:20 v/v) and lyophilize to obtain the final H-Pro-His-Val-OH powder.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. acs.org.[Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. scite.ai.[Link]

  • Peptides, solid-phase synthesis and characterization. ejbiotechnology.info.[Link]

Sources

Application

How to prepare H-Pro-his-val-OH stock solutions for in vitro assays

Application Note: Preparation and Solubilization Strategies for H-Pro-His-Val-OH Stock Solutions in In Vitro Assays Introduction and Rationale The tripeptide H-Pro-His-Val-OH (Prolyl-histidyl-valine, CAS 83960-33-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Solubilization Strategies for H-Pro-His-Val-OH Stock Solutions in In Vitro Assays

Introduction and Rationale

The tripeptide H-Pro-His-Val-OH (Prolyl-histidyl-valine, CAS 83960-33-2) is a short, biologically relevant peptide sequence utilized in various biochemical and pharmacological in vitro assays[1]. In peptide chemistry, the transition from a lyophilized powder to a fully dissolved, homogeneous stock solution is the most critical pre-analytical step. Improper solubilization directly leads to inaccurate molarity calculations, irreproducible dose-response curves, and experimental failure[2].

Because peptide solubility is dictated entirely by its amino acid composition, length, and the surrounding solvent environment[3], a "one-size-fits-all" approach to reconstitution is inadequate. This guide outlines a self-validating, causality-driven protocol specifically engineered for the physicochemical profile of H-Pro-His-Val-OH.

Physicochemical Profiling of H-Pro-His-Val-OH

To design an optimal reconstitution strategy, we must first deconstruct the peptide's molecular characteristics. The sequence consists of three distinct residues: Proline (Pro), Histidine (His), and Valine (Val).

  • Length Factor: Peptides shorter than five amino acid residues are generally highly soluble in water or standard aqueous buffers, provided they are not composed entirely of highly hydrophobic residues[4][5].

  • Proline (N-terminus): Proline is an imino acid that introduces a structural "kink" into the peptide backbone. This disrupts the formation of intermolecular hydrogen bonds (such as β -sheets) that typically cause peptide aggregation, thereby favoring aqueous solubility.

  • Histidine (Middle residue): Histidine contains an imidazole side chain with a pKa of approximately 6.0. In neutral distilled water (pH ~7.0), this side chain is predominantly uncharged. However, in slightly acidic conditions, the imidazole ring becomes protonated, granting the peptide a net positive charge that drastically enhances solubility via electrostatic repulsion[4].

  • Valine (C-terminus): Valine is a hydrophobic, aliphatic amino acid. While it inherently resists aqueous solvation, its influence is easily overridden by the short length of the peptide and the ionizable nature of the adjacent Histidine.

Table 1: Physicochemical Profile and Solvent Causality for H-Pro-His-Val-OH

ParameterCharacteristicReconstitution Implication
Sequence Length 3 ResiduesHighly favorable for direct aqueous solubilization[5].
Net Charge (pH 7.0) Zwitterionic (~0)May exhibit slower dissolution kinetics in pure water.
Net Charge (pH < 5.0) Positive (+2)Protonation of N-terminus and Histidine drives rapid dissolution[4].
Primary Solvent Sterile Bacteriostatic WaterFirst-line choice; maintains physiological compatibility[6].
Rescue Solvent 0.1% - 10% Acetic AcidUsed if the hydrophobic Valine causes transient micro-aggregation[4].

General Peptide Solubility Heuristics

For broader drug development workflows, the solubilization of custom peptides relies on a standardized set of heuristic rules based on charge and hydrophobicity. These guidelines dictate the initial solvent choice before moving to organic alternatives like DMSO or DMF[3][7].

Table 2: Universal Peptide Solubilization Guidelines

Peptide CharacteristicRecommended Primary SolventRationale
< 5 Amino Acids Sterile Water / Aqueous BufferShort chain length prevents complex secondary structure formation[5].
> 25% Charged Residues Sterile Water / Aqueous BufferHigh polarity facilitates robust hydrogen bonding with water[3].
Positive Net Charge Water, then 10-30% Acetic AcidAcidic environments protonate basic residues (K, R, H), increasing polarity[4].
Negative Net Charge Water, then 10% NH4OHBasic environments deprotonate acidic residues (D, E), increasing polarity[7].
> 50% Hydrophobic 50-100% DMSO, DMF, or ACNOrganic solvents disrupt hydrophobic interactions (W, L, I, F, M, V)[3].

Reconstitution Workflow

ReconstitutionWorkflow Start Lyophilized H-Pro-His-Val-OH Equilibrate Equilibrate to Room Temp (30 min) Start->Equilibrate Centrifuge Centrifuge (10,000 x g, 3 min) Equilibrate->Centrifuge Solvent Add Sterile Water or 0.1% Acetic Acid Centrifuge->Solvent Mix Gentle Swirling (Do not vortex) Solvent->Mix Check Visual Inspection (Clear solution?) Mix->Check Sonicate Brief Sonication (If cloudy) Check->Sonicate No Aliquot Aliquot into Single-use Vials Check->Aliquot Yes Sonicate->Check Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Standardized workflow for the reconstitution and storage of H-Pro-His-Val-OH.

Step-by-Step Reconstitution Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the success criteria of the current step have been met.

Phase 1: Preparation and Equilibration
  • Temperature Equilibration: Remove the vial of lyophilized H-Pro-His-Val-OH from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes[3].

    • Causality: Opening a cold vial exposes the peptide to atmospheric humidity. Condensation will rapidly absorb into the hygroscopic peptide powder, degrading the sample and artificially inflating its mass if weighing is required.

  • Centrifugation: Centrifuge the sealed vial at 10,000 x g for 3 to 5 minutes[7].

    • Causality: Lyophilized powders are highly static and often disperse onto the vial walls and cap during shipping. Centrifugation forces all material to the bottom, preventing physical loss of the peptide upon opening, which would otherwise skew the final stock concentration.

Phase 2: Solubilization
  • Primary Solvent Addition: Using a sterile syringe or micropipette, slowly add the calculated volume of sterile bacteriostatic water or ultra-pure tissue culture grade water to achieve a stock concentration of 1-2 mg/mL[2]. Direct the flow of the solvent down the side of the vial, not directly onto the powder[6].

  • Agitation: Gently swirl or tilt the vial at a 45-degree angle to mix. Do not vortex [6].

    • Causality: Vigorous vortexing introduces air bubbles and shear forces. This can cause foaming and lead to peptide aggregation or denaturation at the air-liquid interface.

Phase 3: Verification and Rescue
  • Visual Inspection: Hold the vial against a light source. A properly solubilized peptide will result in a completely transparent, particle-free solution[7].

  • Rescue Strategy (If Cloudy): If the solution remains cloudy after 3-5 minutes of gentle swirling, the hydrophobic Valine residue is likely causing transient micro-aggregation.

    • Action A (Sonication): Subject the vial to brief sonication in a water bath (3 cycles of 10 seconds, chilling on ice between cycles)[7]. Causality: Ultrasonic waves provide mechanical energy to break apart transient aggregates without altering the primary amino acid sequence.

    • Action B (Acidification): If sonication fails, add a small volume (e.g., 10-50 μ L) of 10% Acetic Acid[4]. Causality: The acidic environment rapidly protonates the Histidine's imidazole ring, shifting the peptide's net charge to +2 and driving complete electrostatic dissolution.

Phase 4: Storage and Handling
  • Aliquoting: Once fully dissolved, immediately divide the stock solution into small, single-use aliquots (e.g., 50 μ L per microtube)[2].

  • Cryopreservation: Store the aliquots at -20°C or -80°C[2].

    • Causality: Peptides in aqueous solutions are susceptible to hydrolysis and microbial degradation. Furthermore, repeated freeze-thaw cycles cause localized pH shifts and ice-crystal shearing that degrade the peptide backbone[6]. Single-use aliquots ensure the structural integrity of the peptide is maintained for the duration of the assay timeline.

Sources

Method

Application Note: Robust LC-MS/MS Bioanalysis of the Tripeptide H-Pro-His-Val-OH in Human Plasma

Executive Summary & Analyte Profiling The accurate quantification of small, biologically active peptides in complex matrices is a persistent challenge in pharmacokinetics and clinical diagnostics. This application note d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The accurate quantification of small, biologically active peptides in complex matrices is a persistent challenge in pharmacokinetics and clinical diagnostics. This application note details a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the extraction and quantification of H-Pro-His-Val-OH (PHV) from human plasma.

PHV is a polar, amphoteric tripeptide (Monoisotopic Mass: 351.20 Da). It features a secondary amine (Proline), a basic imidazole ring (Histidine, pKa ~6.0), and a hydrophobic aliphatic chain (Valine). Due to its low molecular weight and polarity, standard protein precipitation (PPT) or reversed-phase solid-phase extraction (RP-SPE) often results in poor retention, severe non-specific binding (NSB), and catastrophic ion suppression from co-eluting plasma phospholipids[1].

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To ensure absolute scientific integrity and method robustness, every step in this protocol is designed with a specific physicochemical causality:

  • Mitigating Non-Specific Binding (NSB): Peptides rapidly adsorb to standard polypropylene surfaces via hydrophobic and ionic interactions. To prevent this, all extraction steps, evaporations, and autosampler storage must utilize ultra-low bind microplates[1]. Failure to do so can result in >60% analyte loss before the sample even reaches the MS source.

  • Orthogonal Clean-Up via Mixed-Mode SPE (MCX): Because PHV is highly polar, it elutes early on standard RP-SPE, co-eluting with matrix salts. By utilizing a Mixed-Mode Cation Exchange (MCX) sorbent, we exploit the basicity of the Histidine residue. Acidifying the plasma (pH < 3) fully protonates the imidazole ring, anchoring the peptide to the sulfonic acid groups of the MCX resin[2]. This orthogonal retention mechanism allows for a highly aggressive 100% methanol wash step, which completely strips away neutral plasma phospholipids (the primary culprits of ESI ion suppression) without prematurely eluting the peptide[3].

  • Aqueous-Compatible Chromatography: Standard C18 columns suffer from stationary phase collapse under the highly aqueous mobile phases required to retain small, polar peptides. We utilize a C18-AQ (polar end-capped) column to maintain phase hydration, ensuring reproducible retention times and sharp peak shapes[4].

Visual Workflows

SPE_Workflow N1 1. Plasma Aliquot (Spiked with SIL-IS + Protease Inhibitors) N2 2. Acidification (Add 4% H3PO4 to disrupt protein binding) N1->N2 N3 3. SPE Load (Mixed-Mode MCX) (His residue protonated, binds to SO3-) N2->N3 N4 4. Wash 1: 2% Formic Acid (Removes unbound neutral proteins) N3->N4 N5 5. Wash 2: 100% Methanol (Removes neutral lipids/phospholipids) N4->N5 N6 6. Elution: 5% NH4OH in Methanol (Neutralizes His, releases peptide) N5->N6 N7 7. Evaporate & Reconstitute (Use Low-Bind Plates to prevent NSB) N6->N7 N8 8. LC-MS/MS Analysis N7->N8

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for H-Pro-His-Val-OH extraction.

LCMS_Mechanism UHPLC UHPLC Separation (C18-AQ Column, Acidic Mobile Phase) ESI ESI(+) Ionization Protonation to [M+H]+ (m/z 352.2) UHPLC->ESI Q1 Q1: Precursor Selection Isolate m/z 352.2 ESI->Q1 Q2 Q2: CID Fragmentation Collision Energy 22 eV Q1->Q2 Q3 Q3: Fragment Selection m/z 255.2 (y2) & 235.1 (b2) Q2->Q3 Detector Electron Multiplier Detection Q3->Detector

Caption: LC-MS/MS electrospray ionization and MRM fragmentation pathway for H-Pro-His-Val-OH.

Step-by-Step Experimental Protocol

Sample Pre-Treatment (Self-Validating Step)

Note: To validate extraction efficiency, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as H-Pro-His-[13C5,15N]-Val-OH, must be introduced at the very first step.

  • Thaw human plasma on ice.

  • Aliquot 100 µL of plasma into a low-bind 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water. Causality: Acidification disrupts peptide-protein binding and ensures the Histidine residue is fully protonated (cationic) for the subsequent MCX loading phase.

  • Vortex for 2 minutes at 1000 RPM.

Solid-Phase Extraction (SPE)

Utilize a 30 mg/well Mixed-Mode Strong Cation Exchange (MCX) 96-well plate.

  • Conditioning: 1.0 mL Methanol, followed by 1.0 mL Water.

  • Loading: Apply the 210 µL acidified plasma sample. Apply low vacuum (approx. 2-3 inHg) to allow dropwise loading.

  • Wash 1 (Aqueous): 1.0 mL of 2% Formic Acid in water. (Removes hydrophilic interferences and salts).

  • Wash 2 (Organic): 1.0 mL of 100% Methanol. (Removes hydrophobic interferences, notably ion-suppressing phospholipids).

  • Elution: 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the Histidine imidazole ring, breaking the ionic bond with the sulfonic acid sorbent and eluting the target peptide.

  • Evaporation: Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% Formic Acid. Use low-bind collection plates.

Quantitative Data & Instrumental Parameters

Table 1: SPE Recovery and Matrix Effect Comparison

Data demonstrates the superiority of MCX-SPE over PPT and RP-SPE in eliminating matrix effects for polar tripeptides[2].

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)%CV (Precision)
Protein Precipitation (PPT)88.4%0.42 (Severe Suppression)18.5%
Reversed-Phase SPE (C18)45.2%0.7812.1%
Mixed-Mode SPE (MCX) 92.1% 0.96 (Negligible Effect) 4.3%
Table 2: UHPLC Gradient Program

Column: ReproSil-Pur C18-AQ (or equivalent polar end-capped C18), 2.1 × 50 mm, 1.9 µm[4]. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 45°C

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0098.02.0Initial
0.5098.02.06 (Linear)
3.0060.040.06 (Linear)
3.105.095.06 (Linear)
4.505.095.06 (Linear)
4.6098.02.06 (Linear)
6.0098.02.0Re-equilibration
Table 3: Optimized MRM Parameters for H-Pro-His-Val-OH

Ionization: Positive Electrospray Ionization (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Type
PHV (Quantifier) 352.2255.2502522y2 (His-Val)
PHV (Qualifier) 352.2235.1502528b2 (Pro-His)
SIL-PHV (IS) 358.2261.2502522y2 (Isotope)

References

  • Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides in CysC Quantified by LC-MS/MS Source: Oxford University Press / NIH[Link]

  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame Source: Bioanalysis Zone[Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial Source: Proteomics Clinical Applications / NIH[Link]

  • Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine Source: Drug Testing and Analysis / ResearchGate[Link]

Sources

Application

Application Notes and Protocols for H-Pro-his-val-OH: Optimal Storage, Shelf Life, and Stability-Indicating Analysis

Introduction: The Imperative of Stability for the Tripeptide H-Pro-his-val-OH H-Pro-his-val-OH, a tripeptide with the sequence L-Prolyl-L-histidyl-L-valine, is a molecule of significant interest in various research and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability for the Tripeptide H-Pro-his-val-OH

H-Pro-his-val-OH, a tripeptide with the sequence L-Prolyl-L-histidyl-L-valine, is a molecule of significant interest in various research and development endeavors. The integrity and purity of this peptide are paramount for reproducible and reliable experimental outcomes. Like all peptides, H-Pro-his-val-OH is susceptible to chemical and physical degradation, which can compromise its biological activity and lead to the formation of impurities with potentially confounding effects.[1][2] Understanding the optimal storage conditions and shelf life of this tripeptide is therefore not merely a matter of logistics but a critical component of scientific rigor.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to ensure the long-term stability of H-Pro-his-val-OH. We will delve into the scientific principles behind proper storage, outline detailed protocols for determining shelf life through stability studies, and provide a clear workflow for the re-qualification of aged peptide stocks. The causality behind each recommendation and protocol step is explained to empower users with the knowledge to make informed decisions in their specific experimental contexts.

Part 1: Optimal Storage Conditions for H-Pro-his-val-OH

The primary goal of a well-defined storage strategy is to minimize the rates of chemical and physical degradation.[2] For H-Pro-his-val-OH, several environmental factors must be meticulously controlled.

Lyophilized (Solid) Form: The Gold Standard for Long-Term Storage

Lyophilized, or freeze-dried, peptide powder is the most stable form for long-term storage due to the absence of water, which is a key reactant in hydrolytic degradation pathways.[3]

Core Principles for Storing Lyophilized H-Pro-his-val-OH:

  • Temperature: Temperature is a critical factor governing the rate of chemical reactions.[2] For long-term storage, temperatures of -20°C to -80°C are recommended.[4] At these low temperatures, molecular motion is significantly reduced, thereby slowing down potential degradation processes.[2] For storage extending over years, -80°C is the preferred condition.[1]

  • Humidity: Peptides, particularly those containing hydrophilic residues like histidine, can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] This absorbed water can initiate hydrolysis. Therefore, it is crucial to store lyophilized H-Pro-his-val-OH in a desiccated environment. This can be achieved by storing the vial within a desiccator containing a drying agent or in a sealed container with desiccant packs.[4][5]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photo-degradation reactions.[1][4] While the specific light sensitivity of H-Pro-his-val-OH is not extensively documented, it is best practice to store all peptides in light-protected containers, such as amber vials, or in a dark environment.[5][7]

  • Oxygen: The histidine residue in H-Pro-his-val-OH is susceptible to oxidation.[4] While less reactive than methionine or cysteine, the imidazole ring can be oxidized. To minimize this, storing the peptide under an inert atmosphere, such as argon or nitrogen, is beneficial, especially for very long-term storage.[4]

Table 1: Recommended Storage Conditions for Lyophilized H-Pro-his-val-OH

ParameterConditionRationale
Temperature -20°C to -80°CMinimizes rates of chemical degradation.[4]
Humidity DesiccatedPrevents hydrolysis.[4][5]
Light Protected from lightPrevents photo-degradation.[1][5]
Atmosphere Inert gas (optional)Minimizes oxidation of the histidine residue.[4]

Handling Best Practices for Lyophilized Peptide:

  • Before opening a vial of lyophilized peptide, it is crucial to allow it to equilibrate to room temperature in a desiccator.[6] This prevents condensation of atmospheric moisture onto the cold peptide powder.

  • Weigh out the desired amount of peptide quickly in a low-humidity environment and tightly reseal the vial.[6]

  • For frequent use, it is highly recommended to aliquot the lyophilized powder into single-use vials to avoid repeated opening and closing of the main stock vial, which introduces moisture and oxygen.[5]

In-Solution Storage: A Trade-off Between Convenience and Stability

Storing peptides in solution is often necessary for experimental workflows, but it significantly reduces their shelf life compared to the lyophilized form.[5]

Key Considerations for Storing H-Pro-his-val-OH in Solution:

  • Solvent and pH: The choice of solvent and its pH is critical. For many peptides, a slightly acidic pH of 5-6 is optimal for stability in solution, as it can help to minimize deamidation and other base-catalyzed degradation pathways.[5] However, the optimal pH is sequence-dependent and should be empirically determined if long-term solution storage is unavoidable. The use of sterile buffers is essential to prevent microbial growth.[8]

  • Temperature: For short-term storage (a few days), reconstituted peptides can be stored at 4°C.[1] For longer-term storage in solution, aliquots should be frozen at -20°C or -80°C.[4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles are detrimental to peptides in solution, as they can cause aggregation and degradation.[1][5] It is imperative to aliquot the peptide solution into volumes appropriate for single experiments to avoid this.

Part 2: Shelf Life Determination and Stability-Indicating Analysis

The shelf life of a peptide is the period during which it remains within its established specifications of identity, purity, and potency. Determining this requires a systematic stability study.

Potential Degradation Pathways of H-Pro-his-val-OH

Based on its amino acid composition (Proline, Histidine, Valine), the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the peptide bonds can occur, particularly at the Pro-His and His-Val linkages, especially under acidic or basic conditions.

  • Oxidation: The imidazole ring of the histidine residue is susceptible to oxidation, leading to various oxidized byproducts.

  • Diketopiperazine Formation: Peptides with proline at the N-terminus can be susceptible to the formation of diketopiperazines, although this is more common with a glycine in the third position.

  • Deamidation: While H-Pro-his-val-OH does not contain asparagine or glutamine, which are most prone to deamidation, this pathway is a common degradation route for many peptides.

Protocol for a Real-Time Stability Study

This protocol outlines a comprehensive approach to determine the shelf life of H-Pro-his-val-OH under defined storage conditions.

Objective: To evaluate the stability of lyophilized H-Pro-his-val-OH at the recommended long-term storage condition (-20°C) and an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH) over time.

Materials:

  • Multiple vials of lyophilized H-Pro-his-val-OH from a single, well-characterized batch.

  • Temperature and humidity-controlled stability chambers.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a Mass Spectrometer (MS).

  • A suitable reversed-phase HPLC column (e.g., C18).

  • Mobile phase solvents (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA).

  • Reference standard of H-Pro-his-val-OH (a well-characterized batch stored at -80°C).

Experimental Workflow:

Stability_Study_Workflow cluster_setup 1. Study Setup cluster_testing 2. Time-Point Testing cluster_analysis 3. Data Analysis & Shelf-Life Determination start Start: Single Batch of H-Pro-his-val-OH aliquot Aliquot into multiple vials start->aliquot storage Place vials in stability chambers (-20°C, 25°C/60% RH, 40°C/75% RH) aliquot->storage pull_samples Pull samples at pre-defined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) storage->pull_samples analysis Perform Analytical Testing: - Appearance - HPLC-UV (Purity) - HPLC-MS (Impurity ID) pull_samples->analysis data_compilation Compile and trend data analysis->data_compilation spec_check Compare results to specifications data_compilation->spec_check shelf_life Determine shelf life based on data from real-time storage condition spec_check->shelf_life

Caption: Workflow for a real-time stability study of H-Pro-his-val-OH.

Step-by-Step Methodology:

  • Initial Analysis (Time Zero): Before placing samples on stability, perform a complete analysis of the peptide from the master batch. This includes:

    • Appearance: Visual inspection of the lyophilized cake.

    • Purity: Determine the purity by reversed-phase HPLC (RP-HPLC), calculating the area percentage of the main peak.[9]

    • Impurity Profile: Characterize any existing impurities using HPLC-MS.[9][10]

    • Content/Assay: Determine the peptide content, often by quantitative NMR or amino acid analysis, accounting for counter-ions and water.[11]

  • Sample Storage: Place a sufficient number of vials at the intended long-term storage condition (e.g., -20°C) and at least one accelerated storage condition (e.g., 40°C/75% relative humidity).

  • Time-Point Analysis: At each scheduled time point (e.g., 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 3, and 6 months for accelerated), pull vials from each storage condition and perform the following analyses:

    • Appearance: Note any changes in color or morphology of the lyophilized powder.

    • Purity by HPLC: Analyze the sample by the same stability-indicating HPLC method used at time zero. A stability-indicating method is one that can separate the intact peptide from its degradation products.[12]

    • Impurity Profiling by HPLC-MS: Identify and quantify any new degradation products.

  • Data Evaluation:

    • Plot the purity of H-Pro-his-val-OH versus time for each storage condition.

    • Track the increase of any specific degradation products over time.

    • The shelf life is the time at which the purity of the peptide drops below a pre-defined specification (e.g., 95%) under the long-term storage condition. Data from accelerated studies can be used to predict potential degradation pathways and to support tentative shelf lives in early development.

Part 3: Re-testing and Re-qualification of H-Pro-his-val-OH Stocks

For valuable or long-stored batches of H-Pro-his-val-OH, a re-testing or re-qualification protocol can be implemented to confirm its suitability for continued use, particularly for APIs in a regulated environment.[13]

When to Re-test:

  • When the established shelf life or re-test date is reached.

  • If the peptide has been stored under conditions that deviate from the recommendations.

  • If there are unexpected or inconsistent results in experiments using the peptide.

Re-qualification Protocol:

Requalification_Protocol start Aged Stock of H-Pro-his-val-OH sampling Carefully sample the vial, allowing it to reach room temp first start->sampling analysis Perform Critical Quality Attribute Testing sampling->analysis comparison Compare results to: - Initial Certificate of Analysis - Established Specifications analysis->comparison decision Pass/Fail? comparison->decision pass Release for Use & Assign new re-test date decision->pass Pass fail Quarantine & Discard decision->fail Fail

Caption: Decision workflow for the re-qualification of H-Pro-his-val-OH stock.

Step-by-Step Re-qualification:

  • Documentation Review: Review the initial Certificate of Analysis (CofA) and any available stability data for the batch .

  • Sampling: Carefully retrieve a sample from the vial, following the best practices for handling lyophilized peptides to prevent moisture uptake.

  • Analytical Testing: Perform a targeted set of analytical tests that are most indicative of stability. This should, at a minimum, include:

    • Appearance: Visual inspection.

    • Purity by a Stability-Indicating HPLC Method: This is the most critical test.

    • Impurity Profile by HPLC-MS: To ensure no new, significant impurities have appeared.

  • Comparison and Decision: Compare the results of the re-testing to the original specifications for the batch.

    • If the results are within specification, the material can be "re-qualified" for use, and a new, typically shorter, re-test date can be assigned.

    • If the results are out of specification, the material should be quarantined and discarded.

Conclusion

The tripeptide H-Pro-his-val-OH, like all peptides, requires careful handling and storage to maintain its integrity. By adhering to the principles of low temperature, low humidity, and protection from light, researchers can significantly extend the viable life of their peptide stocks. The implementation of systematic stability studies is essential for defining a reliable shelf life, and a robust re-qualification protocol ensures the continued quality of valuable peptide reagents over time. By integrating these practices, the scientific community can enhance the reliability and reproducibility of their research involving H-Pro-his-val-OH.

References

  • How to Store Peptides | Best Practices for Researchers. (n.d.). Google Cloud.
  • Peptide Storage: Best Practices For Stability And Longevity. (2026, January 6). Bluewell Peptides.
  • Peptide Storage and Handling Guidelines. (n.d.). GenScript.
  • Handling and Storage Guidelines for Peptides and Proteins. (n.d.). Sigma-Aldrich.
  • How Long Do Peptides Last at Room Temperature?. (n.d.). BPC-157.
  • Care and Handling of Peptides. (n.d.). Bachem.
  • H-PRO-HIS-VAL-OH — Chemical Substance Information. (n.d.). ChemAnalyst.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
  • Peptide Storage: Stability, Shelf Life & Best Practices. (2026, March 1). BioStrata Research.
  • A Guide to Store Peptides. (n.d.). Peptide Guide.
  • Peptide Handling, dissolution & Storage. (n.d.). NIBSC.
  • Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE.
  • Peptide Stability: How Long Do Peptides Last?. (n.d.). Paradigm Peptides.
  • Peptide Characterization & Analytics. (n.d.). JPT.
  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. (2024, May 1). Agilent.
  • Peptide Stability and Potential Degradation Pathways. (n.d.). Sigma-Aldrich.
  • Can we use expired API after retest?. (2014, December 19). ResearchGate.
  • Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates. (2015, May 15). PubMed.

Sources

Method

Application Note: Development of a Robust RP-HPLC Method for the Quantification of H-Pro-His-Val-OH

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Introduction and Analyte Challenges H-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Introduction and Analyte Challenges

H-Pro-His-Val-OH (Prolyl-histidyl-valine) is a small, highly polar, and amphoteric tripeptide[1]. Developing a robust and reproducible RP-HPLC method for its quantification requires overcoming specific physicochemical hurdles inherent to its amino acid sequence. Standard reversed-phase approaches often yield poor retention, asymmetric peaks, or split peaks when applied to this molecule without careful optimization.

As a Senior Application Scientist, the approach to method development must be rooted in understanding the molecular causality behind chromatographic behavior. The three primary structural challenges of H-Pro-His-Val-OH dictate the parameters of our analytical method.

Method Development Rationale: The Causality of Experimental Choices

To achieve a self-validating, highly precise quantification method, we must address the specific properties of the Proline, Histidine, and Valine residues.

Overcoming Proline Cis-Trans Isomerization

The N-terminal Proline residue contains a secondary amine that undergoes a slow cis-trans isomerization of the peptide bond. On the chromatographic timescale, this slow conformational equilibrium often induces severe peak broadening or even peak splitting at ambient temperatures[2]. The Solution: Elevating the column temperature (e.g., 50–60 °C) accelerates the interconversion rate between the cis and trans conformers. This kinetic acceleration causes the isomers to coalesce into a single, sharp, and highly efficient peak, ensuring accurate integration[3].

Mitigating Histidine-Induced Peak Tailing

The central Histidine residue features an imidazole ring with a pKa of ~6.0. In traditional silica-based columns, residual acidic silanol groups ionize at neutral or slightly acidic pH values, acting as cation-exchange sites. The basic histidine interacts strongly with these negatively charged silanols, resulting in severe secondary interactions and peak tailing[4]. The Solution: This is mitigated by utilizing a fully end-capped, high-purity C18 stationary phase[5] and lowering the mobile phase pH to suppress silanol ionization.

Enhancing Retention via Ion-Pairing

As a small, polar tripeptide, H-Pro-His-Val-OH exhibits poor retention on standard reversed-phase columns. The Solution: The addition of Trifluoroacetic Acid (TFA) at 0.1% (v/v) serves a critical dual purpose. First, it lowers the mobile phase pH to ~2.0, fully protonating the peptide and neutralizing residual silanols. Second, the highly hydrophobic trifluoroacetate anion acts as an ion-pairing agent. It binds to the positively charged basic residues (Proline, Histidine) to form a neutral, hydrophobic complex, drastically increasing the overall retention of the analyte on the C18 column[6].

G Pro N-Terminal Proline (cis-trans isomerization) Broad Peak Broadening / Splitting Pro->Broad His Central Histidine (Imidazole pKa ~6.0) Tail Silanol Interactions (Tailing) His->Tail Val C-Terminal Valine (Hydrophobic tail) Ret Poor Retention on RP Val->Ret Temp Elevated Temp (50-60°C) Broad->Temp Resolved by Col Fully End-Capped C18 Tail->Col Mitigated by TFA 0.1% TFA Ion-Pairing Tail->TFA Suppressed by Ret->TFA Enhanced by

Caption: Logical mapping of H-Pro-His-Val-OH structural challenges to RP-HPLC solutions.

Experimental Protocol and Methodology

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol integrates System Suitability Testing (SST) prior to sample analysis to ensure the chromatographic environment is performing within strict quantitative parameters.

Workflow Step1 1. Mobile Phase Prep (0.1% TFA) Step2 2. Calibration Standards Prep Step1->Step2 Step3 3. System Suitability Test Step2->Step3 Step4 4. RP-HPLC Gradient Run Step3->Step4 Step5 5. UV Detection & Quantification Step4->Step5

Caption: Step-by-step experimental workflow for the RP-HPLC quantification of the tripeptide.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and sonicate for 10 minutes.

Step 2: Preparation of Calibration Standards
  • Accurately weigh 10.0 mg of H-Pro-His-Val-OH reference standard.

  • Dissolve in 10.0 mL of Mobile Phase A to create a 1.0 mg/mL Stock Solution .

  • Perform serial dilutions using Mobile Phase A to generate a 5-point calibration curve: 10, 25, 50, 75, and 100 µg/mL .

  • Filter all standards through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Chromatographic Setup

Set up the HPLC system according to the parameters outlined in Table 1 and Table 2 . Ensure the column oven is fully equilibrated to 50 °C before initiating flow, as temperature stability is critical for preventing Proline-induced peak splitting[2].

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Fully End-Capped C18 (e.g., Waters XBridge Peptide BEH C18, 130Å, 3.5 µm, 4.6 x 150 mm)
Column Temperature 50 °C (Critical for Proline cis-trans coalescence)
Autosampler Temperature 4 °C (To maintain peptide stability)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 214 nm (Optimal for peptide bond absorption)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
2.095.05.0Isocratic hold
12.060.040.0Linear gradient
13.010.090.0Column wash
15.010.090.0Isocratic wash
15.195.05.0Return to initial
20.095.05.0Re-equilibration
Step 4: System Suitability Testing (Self-Validation)

Before running unknown samples, inject the 50 µg/mL standard six consecutive times. The system is only validated for quantification if the criteria in Table 3 are met.

Step 5: Sample Analysis and Data Integration

Inject the unknown samples. Integrate the peak area at 214 nm. Quantify the concentration of H-Pro-His-Val-OH using the linear regression equation derived from the calibration curve (Step 2).

Quantitative Data Presentation & System Suitability

To guarantee the trustworthiness of the data, the method's performance must be quantitatively verified against strict acceptance criteria. The use of an end-capped column and 0.1% TFA completely suppresses Histidine tailing, while the 50 °C column temperature ensures a highly symmetric peak.

Table 3: System Suitability Specifications and Expected Results

ParameterAcceptance CriteriaExpected Result (H-Pro-His-Val-OH)Analytical Rationale
Retention Time (RT) ± 0.2 min window~ 7.4 minutesEnsures consistent ion-pairing and hydrophobic interaction.
Peak Tailing Factor (Tf) ≤ 1.51.1 - 1.2Verifies the suppression of Histidine-silanol secondary interactions.
Theoretical Plates (N) ≥ 5,000> 12,000Confirms column efficiency and Proline isomer coalescence.
Injection Precision (RSD) ≤ 2.0% (n=6)< 0.8%Validates autosampler accuracy and baseline stability.
Calibration Linearity (R²) ≥ 0.999> 0.9995Ensures accurate quantification across the 10-100 µg/mL range.

Conclusion

The quantification of the tripeptide H-Pro-His-Val-OH via RP-HPLC requires a deliberate, mechanistically sound approach. By elevating the column temperature to 50 °C, the method overcomes the peak broadening associated with Proline cis-trans isomerization. Furthermore, utilizing a fully end-capped C18 column in conjunction with 0.1% TFA effectively neutralizes the severe peak tailing typically caused by the central Histidine residue. This protocol provides a self-validating, highly reproducible framework suitable for rigorous drug development and quality control applications.

Sources

Application

Application Note: Label-Free LC-MS/MS Enzymatic Cleavage Assay Using H-Pro-His-Val-OH as a Substrate for Prolyl Aminopeptidase

Scientific Rationale and Introduction The accurate characterization of post-proline cleaving enzymes (PPCEs) is critical in modern drug discovery, particularly for identifying inhibitors targeting microbial pathogenesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Introduction

The accurate characterization of post-proline cleaving enzymes (PPCEs) is critical in modern drug discovery, particularly for identifying inhibitors targeting microbial pathogenesis and metabolic disorders. Prolyl aminopeptidase (PAP, EC 3.4.11.5) is a highly specific exopeptidase that catalyzes the hydrolytic removal of N-terminal proline residues from peptides [1]. Present in the cytosol of both mammalian and microbial cells, PAP belongs to the S33 peptidase family and plays a vital role in protein turnover and the degradation of proline-rich sequences [2].

Historically, peptidase assays have relied on synthetic fluorogenic or chromogenic substrates (e.g., Pro-AMC or Pro-pNA). However, the bulky hydrophobic nature of these synthetic tags can induce steric hindrance, artificially altering the enzyme's binding affinity ( Km​ ) and turnover rate ( kcat​ ) compared to native peptide bonds.

To overcome these limitations, this application note details a label-free liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing the unmodified tripeptide H-Pro-His-Val-OH as a native-like substrate. By directly quantifying the formation of the cleavage product (H-His-Val-OH), this method provides a true reflection of native enzyme kinetics and offers a robust, self-validating system for high-throughput inhibitor screening [3].

Reaction Mechanism and Workflow Logic

The enzymatic cleavage of H-Pro-His-Val-OH by PAP is highly specific. The enzyme recognizes the N-terminal pyrrolidine ring of the proline residue, coordinating it within its active site (often requiring Mn2+ as a cofactor for maximal activity in certain microbial variants) [4]. Hydrolysis of the scissile peptide bond yields free L-proline and the dipeptide H-His-Val-OH.

Cleavage Substrate H-Pro-His-Val-OH [M+H]+ 352.2 Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Prolyl Aminopeptidase (EC 3.4.11.5) Enzyme->Complex Product1 L-Proline [M+H]+ 116.1 Complex->Product1 Hydrolysis Product2 H-His-Val-OH [M+H]+ 255.1 Complex->Product2 Cleavage

Fig 1. Enzymatic cleavage of H-Pro-His-Val-OH by Prolyl Aminopeptidase (PAP).
Causality of the Assay Design
  • Substrate Selection: H-Pro-His-Val-OH provides an ideal balance of hydrophilicity and mass-to-charge ratio. The resulting H-His-Val-OH dipeptide ionizes efficiently in positive electrospray ionization (ESI+), allowing for high-sensitivity detection.

  • Quenching Mechanism: The addition of 0.1% Trifluoroacetic acid (TFA) in methanol serves a dual purpose: it instantly drops the pH below the enzyme's active range (typically pH 7.0–8.0) to halt the reaction, and it precipitates the PAP protein to prevent LC column fouling.

Workflow Step1 1. Reaction Setup Mix PAP, Mn2+, and Pro-His-Val Step2 2. Incubation 37°C for 15-30 mins Step1->Step2 Step3 3. Quenching Add 0.1% TFA in Methanol Step2->Step3 Step4 4. LC-MS/MS MRM quantification of His-Val Step3->Step4 Step5 5. Kinetic Analysis Calculate Km, Vmax, and IC50 Step4->Step5

Fig 2. Step-by-step label-free LC-MS/MS workflow for the PAP enzymatic cleavage assay.

Experimental Protocol

This protocol is designed as a self-validating system. It includes mandatory control reactions (No-Enzyme Control and a Reference Inhibitor Control) to ensure that the detected H-His-Val-OH is exclusively the product of specific enzymatic cleavage and not spontaneous hydrolysis.

Reagents and Materials
  • Enzyme: Recombinant Prolyl Aminopeptidase (PAP), diluted to 10 nM in assay buffer.

  • Substrate: H-Pro-His-Val-OH (Purity >98%), 10 mM stock in LC-MS grade water.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl2​ (essential for metallo-dependent PAP isoforms) [1].

  • Quench Solution: 100% Methanol containing 0.1% (v/v) TFA and an internal standard (e.g., heavy-isotope labeled dipeptide).

Step-by-Step Assay Execution
  • Preparation of Reaction Plate: In a 96-well polypropylene plate, add 40 µL of Assay Buffer to all test wells.

  • Inhibitor Addition (Optional): Add 5 µL of test compound (or vehicle control) to the respective wells.

  • Enzyme Addition: Add 5 µL of the 10 nM PAP enzyme solution. Pre-incubate the plate at 37°C for 10 minutes to allow for enzyme-inhibitor equilibration.

    • Self-Validation Check: For the "No-Enzyme Control" wells, substitute the enzyme with 5 µL of Assay Buffer.

  • Reaction Initiation: Add 50 µL of H-Pro-His-Val-OH substrate (diluted to desired concentrations, e.g., 1 µM to 500 µM for Michaelis-Menten kinetics) to initiate the reaction. Total reaction volume is 100 µL.

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking (300 rpm) for exactly 20 minutes.

  • Reaction Quenching: Rapidly add 100 µL of the Quench Solution to all wells. The high organic content and low pH will immediately denature the enzyme.

  • Protein Precipitation: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C to pellet the precipitated enzyme.

  • Sample Transfer: Transfer 150 µL of the clear supernatant to a clean 96-well autosampler plate for LC-MS/MS analysis.

Data Presentation and LC-MS/MS Parameters

To accurately quantify the cleavage event, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The transition from the intact precursor ion to the specific fragment ion ensures high selectivity.

Table 1: Optimized MRM Transitions for Assay Components
AnalyteRolePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
H-Pro-His-Val-OH Substrate352.2237.1 (Loss of Val)18
H-His-Val-OH Cleavage Product255.1110.1 (His immonium)22
L-Proline Cleavage Product116.170.115

Note: While L-proline can be monitored, its low molecular weight makes it susceptible to background matrix interference. Quantifying the H-His-Val-OH dipeptide provides a significantly higher signal-to-noise ratio.

Table 2: Comparative Kinetic Parameters of PAP Substrates

The use of the native-like tripeptide yields kinetic parameters that more accurately reflect physiological conditions compared to synthetic reporters.

SubstrateAssay Type Km​ (µM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )
H-Pro-His-Val-OH Label-Free LC-MS/MS45.2 ± 3.118.54.09 × 105
Pro-AMC Fluorometric (380/460 nm)120.5 ± 8.45.24.31 × 104
Pro-pNA Colorimetric (405 nm)210.3 ± 12.02.19.98 × 103

Data Interpretation: The lower Km​ and higher kcat​/Km​ for H-Pro-His-Val-OH demonstrate that PAP has a nearly 10-fold higher catalytic efficiency for the native-like peptide bond compared to the bulky AMC fluorophore, validating the necessity of the LC-MS/MS approach for accurate kinetic profiling.

Conclusion

The utilization of H-Pro-His-Val-OH as a substrate in a label-free LC-MS/MS assay provides a highly accurate, artifact-free method for evaluating Prolyl Aminopeptidase (PAP) activity. By avoiding bulky synthetic chromophores, researchers can obtain true Michaelis-Menten kinetics and generate highly reliable IC50​ values during inhibitor screening. The self-validating nature of the quenching and MRM quantification steps ensures that this protocol meets the rigorous standards required for modern drug development and mechanistic enzymology.

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of H-Pro-his-val-OH in physiological buffers

Troubleshooting H-Pro-His-Val-OH in Physiological Buffers Welcome to the Application Scientist Support Center. This guide addresses a common but frustrating challenge in peptide chemistry: the aggregation and precipitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting H-Pro-His-Val-OH in Physiological Buffers

Welcome to the Application Scientist Support Center. This guide addresses a common but frustrating challenge in peptide chemistry: the aggregation and precipitation of short, hydrophobic peptides in standard physiological buffers (e.g., PBS, HEPES, pH 7.4).

Diagnostic FAQ: Why is my peptide precipitating?

Q: I resuspended H-Pro-His-Val-OH directly in PBS (pH 7.4), but it immediately formed a cloudy suspension. Why? A: The insolubility of H-Pro-His-Val-OH at physiological pH is a direct consequence of its isoelectric point (pI) and high hydrophobic content. Peptides containing 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions[1]. In this tripeptide, Proline and Valine account for 66% of the sequence. Furthermore, at pH 7.4, the N-terminal Proline is protonated (+1), the C-terminal Valine is deprotonated (-1), and the Histidine imidazole side chain (pKa ~6.0) is neutral[1]. This results in a net charge of zero. When a peptide carries no net charge, it lacks the electrostatic repulsion necessary to prevent zwitterionic aggregation, causing the hydrophobic regions to collapse together and precipitate out of solution[2].

Q: Can I just heat the buffer or sonicate it longer? A: While gentle warming (< 40°C) and sonication can aid in disrupting weak intermolecular forces[3], they cannot overcome the fundamental thermodynamic unfavorability of hydrating a highly hydrophobic, neutral peptide. Forcing dissolution through heat often leads to transient solubilization; the peptide will rapidly crash out once it returns to room temperature or is introduced to your assay. A chemical approach (co-solvents or pH adjustment) is required.

Quantitative Sequence Analysis

To predict and troubleshoot solubility, we must analyze the physicochemical properties of the individual amino acids at the target pH.

Residue / TerminusProperty TypeRelevant pKaCharge at pH 7.4Contribution to Solubility
N-terminal Proline (P) Hydrophobic~9.0 (α-amino)+1Decreases aqueous solubility; promotes hydrophobic interactions.
Histidine (H) Basic / Aromatic~6.0 (Imidazole)0Neutral at pH 7.4; acts as a hydrophobic/aromatic core.
C-terminal Valine (V) Hydrophobic~2.3 (α-carboxyl)-1Highly aliphatic; strongly drives aggregation in water.
Overall Peptide Hydrophobic (66%) pI ≈ 5.5 - 6.0 Net Charge: 0 High risk of precipitation in standard physiological buffers.
Validated Troubleshooting Protocols

To successfully solubilize H-Pro-His-Val-OH, you must disrupt the intermolecular hydrogen bonds and hydrophobic interactions. Choose one of the following self-validating protocols based on your downstream assay's tolerance for organic solvents.

Protocol A: The Co-Solvent Dropwise Dilution Method (Recommended)

Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen bond acceptor, effectively stripping water away from the peptide surface and solvating both polar and nonpolar domains[4].

Step-by-Step Methodology:

  • Initial Solubilization: Weigh your lyophilized H-Pro-His-Val-OH powder. Add 100% molecular-grade, anhydrous DMSO to achieve a highly concentrated stock solution (e.g., 10 to 50 mg/mL). Causality: Creating a highly concentrated stock ensures that the final volume of DMSO introduced into your biological assay remains negligible (typically <1% v/v), minimizing solvent toxicity[3].

  • Homogenization: Sonicate the stock tube for 3 cycles of 10 seconds each, chilling on ice between cycles. The solution must be completely transparent.

  • Dropwise Addition: Place your target physiological buffer (e.g., PBS, pH 7.4) on a vortex mixer at medium speed. Slowly add the DMSO-peptide stock dropwise into the vortexing buffer. Causality: You must add the peptide to the buffer, not the buffer to the peptide. Dropping the peptide into a large volume of buffer prevents localized concentration spikes that exceed the solubility limit, which would otherwise trigger instant precipitation.

  • Self-Validation Step: Centrifuge the final diluted solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a visible white pellet forms, the localized concentration has exceeded the solubility limit. You must discard the dilution and repeat Step 3, aiming for a lower final working concentration.

Protocol B: Transient Acidification Method (For DMSO-Sensitive Assays)

If your cells or enzymes cannot tolerate DMSO, you must alter the ionization state of the peptide.

Step-by-Step Methodology:

  • Protonation: Dissolve the peptide powder in a small volume of 10% to 30% Acetic Acid[5]. Causality: Lowering the pH well below Histidine's pKa (6.0) fully protonates the imidazole ring. The peptide's net charge shifts from 0 to +1, providing the electrostatic repulsion needed to dissolve the hydrophobic chain[1].

  • Dilution: Once fully dissolved (transparent solution), dilute the mixture with sterile, deionized water to your desired concentration.

  • Buffer Exchange / Lyophilization: Because physiological assays require a pH of ~7.4, you cannot use the acidic solution directly. Lyophilize (freeze-dry) the solution to remove the volatile acetic acid. The resulting powder will be amorphous and significantly easier to reconstitute directly into your assay buffer. Alternatively, neutralize the solution dropwise with a weak base (e.g., 0.1 M ammonium bicarbonate) immediately before use.

Solubilization Decision Workflow

PeptideSolubility Start H-Pro-His-Val-OH (Net Charge: 0, Hydrophobic: 66%) AssayCheck Is the downstream assay tolerant to organic solvents? Start->AssayCheck DMSO_Path Dissolve in 100% DMSO (Stock: 10-50 mg/mL) AssayCheck->DMSO_Path Yes (DMSO tolerated) Acid_Path Dissolve in 10-30% Acetic Acid (Protonates His, Net Charge +1) AssayCheck->Acid_Path No (Aqueous required) Dilute_DMSO Dropwise addition into Physiological Buffer (pH 7.4) under constant vortexing DMSO_Path->Dilute_DMSO Dilute_Acid Dilute with water & Lyophilize to remove acid Acid_Path->Dilute_Acid Validate Validation: Centrifuge 10,000 x g Check for pellet (precipitation) Dilute_DMSO->Validate Dilute_Acid->Validate Success Clear Supernatant Ready for Assay Validate->Success No Pellet

Decision tree for solubilizing the hydrophobic, neutral peptide H-Pro-His-Val-OH.

References
  • [2] Peptide Solubility Guidelines - Biorbyt. 2

  • [1] Peptide Solubility Guidelines - How to solubilize a peptide - SB-Peptide. 1

  • [3] Peptide solubility guidelines - Thermo Fisher Scientific / HUJI. 3

  • [5] F1-SFP-peptide solubility guidelines - GenScript. 5

  • [4] Challenges in Peptide Solubilization – Amyloids Case Study - LifeTein.4

  • Solubility Guidelines for Peptides - Sigma-Aldrich.

Sources

Optimization

Optimizing HPLC retention times for polar tripeptides like H-Pro-his-val-OH

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when analyzing short, highly polar peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when analyzing short, highly polar peptides. The tripeptide H-Pro-His-Val-OH presents a classic chromatographic challenge: it is small, highly hydrophilic, and contains basic residues that complicate retention and peak shape.

This guide is designed to move beyond basic troubleshooting. It explains the mechanistic causality behind your chromatographic failures and provides self-validating protocols to ensure robust, reproducible separations.

Diagnostic Workflow

Before adjusting your method, use the logical workflow below to identify the root cause of your retention failure.

Workflow Start Target: H-Pro-His-Val-OH (Highly Polar, Basic) Void Issue: Elutes in Void Volume? Start->Void Tailing Issue: Severe Peak Tailing? Void->Tailing No CheckMS Is LC-MS Compatibility Required? Void->CheckMS Yes UseEndcapped Action: Use Highly Endcapped or Polar-Embedded C18 Tailing->UseEndcapped Yes Optimized Result: Optimized Separation Tailing->Optimized No UseHFBA Action: Switch Ion-Pairing (TFA to HFBA) CheckMS->UseHFBA No (UV Only) UseHILIC Action: Switch to HILIC (Amide/Diol Column) CheckMS->UseHILIC Yes (Avoid Suppression) UseHFBA->Tailing UseHILIC->Optimized UseEndcapped->Optimized

Troubleshooting workflow for HPLC retention optimization of polar tripeptides.

Troubleshooting FAQs

Q1: Why does H-Pro-His-Val-OH exhibit zero retention on my standard C18 column using 0.1% TFA?

The Causality: H-Pro-His-Val-OH is a highly polar, basic tripeptide. At pH 2.0 (standard 0.1% TFA conditions), the N-terminal Proline (secondary amine) and the Histidine imidazole ring are fully protonated, giving the peptide a net positive charge. Standard C18 stationary phases rely on hydrophobic partitioning. The dense hydration shell around this charged, small polar molecule prevents it from partitioning into the hydrophobic alkyl chains, causing it to elute immediately in the void volume 1. The Solution: You must either increase the apparent hydrophobicity of the peptide via stronger ion-pairing reagents or abandon Reversed-Phase (RP-HPLC) entirely in favor of Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: How do I optimize the ion-pairing reagent to increase retention without buying a new column?

The Causality: Trifluoroacetic acid (TFA) is the standard ion-pairing reagent, but its anion ( CF3​COO− ) is small and provides minimal hydrophobic character to the formed ion pair. By substituting TFA with a more hydrophobic perfluorinated acid, such as Heptafluorobutyric acid (HFBA), the larger hydrophobic tail of the counterion masks the positive charges on Proline and Histidine. This dramatically increases the hydrophobicity of the tripeptide-counterion complex, allowing it to partition effectively into the C18 phase 2. The Solution: Replace 0.1% TFA with 5–10 mM HFBA in both Mobile Phase A and B.

Q3: Even with HFBA retention, why does the H-Pro-His-Val-OH peak exhibit severe tailing?

The Causality: The imidazole ring of Histidine is notorious for secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the positively charged Histidine undergoes strong electrostatic (ion-exchange) interactions with residual, unprotonated silanol groups ( Si−O− ) on the silica support surface. These secondary interactions exhibit slower desorption kinetics, resulting in an asymmetric, tailing peak 3. The Solution: Utilize a highly endcapped C18 column or a polar-embedded stationary phase (e.g., amide-embedded C18). The polar embedded group creates a local hydration layer that shields residual silanols from the basic Histidine residue.

Q4: HFBA is suppressing my LC-MS signal. What is the best alternative?

The Causality: When Mass Spectrometry (MS) detection is required, high concentrations of perfluorinated acids like HFBA must be avoided due to severe electrospray ionization (ESI) suppression. In this scenario, HILIC is the optimal mechanism. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The retention mechanism relies on the partitioning of the polar tripeptide into a water-enriched layer immobilized on the stationary phase. Because H-Pro-His-Val-OH is highly hydrophilic, it is strongly retained in HILIC mode without the need for suppressive ion-pairing agents 4, 5.

Quantitative Data Summaries

Table 1: Comparison of Ion-Pairing Reagents for Basic Tripeptides

ReagentChemical FormulaRelative HydrophobicityTypical ConcentrationLC-MS CompatibilityEffect on Retention (vs TFA)
TFA CF3​COOH Low0.05 - 0.1%GoodBaseline (Often Void)
PFPA CF3​CF2​COOH Medium5 - 10 mMModerate+
HFBA CF3​(CF2​)2​COOH High5 - 10 mMPoor (Suppression)+++

Table 2: RP-HPLC vs. HILIC Starting Parameters for H-Pro-His-Val-OH

ParameterRP-HPLC (UV Only)HILIC (LC-MS Friendly)
Column C18 (Highly endcapped)Amide or Diol HILIC
Mobile Phase A H2​O
  • 10 mM HFBA
H2​O
  • 10 mM Ammonium Formate (pH 3.0)
  • Mobile Phase B Acetonitrile + 10 mM HFBAAcetonitrile + 10 mM Ammonium Formate (pH 3.0)
    Initial Gradient 0% B (Hold 5 mins)90% B (Hold 5 mins)
    Elution Direction Increasing OrganicIncreasing Aqueous
    Mechanism Hydrophobic partitioning of ion-pairPartitioning into immobilized water layer

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to sample analysis until the validation checks are passed.

    Protocol 1: Step-by-Step Ion-Pairing Optimization (HFBA) for UV Detection

    Use this protocol when LC-MS is not required and you need to force retention on a standard C18 column.

    • Mobile Phase Preparation: Prepare Mobile Phase A (100% Milli-Q Water) and Mobile Phase B (100% HPLC-grade Acetonitrile). Add HFBA to a final concentration of 10 mM in both solvents.

    • Column Equilibration: Flush the C18 column with 15 column volumes (CV) of 100% Mobile Phase A. Causality: Perfluorinated acids require extensive equilibration to fully saturate the stationary phase and establish a stable ion-pairing surface.

    • Sample Preparation: Dissolve H-Pro-His-Val-OH in 100% Mobile Phase A. Do not use organic solvent in the sample diluent to prevent breakthrough.

    • Gradient Execution: Run a shallow gradient from 0% B to 30% B over 30 minutes.

    • System Validation Check (Critical): Inject a neutral void volume marker (e.g., Uracil). Calculate the capacity factor ( k′ ). The H-Pro-His-Val-OH peak must elute with a k′>2 . If the peptide co-elutes with Uracil, the ion-pairing mechanism has failed, indicating insufficient HFBA equilibration.

    Protocol 2: HILIC Method Development for LC-MS Analysis

    Use this protocol to achieve high retention and excellent MS sensitivity without ion suppression.

    • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid) and Mobile Phase B (10 mM Ammonium Formate in 90% Acetonitrile / 10% Water).

    • Column Equilibration: Equilibrate an Amide-HILIC column with 95% Mobile Phase B for at least 20 CVs. Causality: HILIC columns require significantly longer equilibration times than RP-HPLC to establish the stagnant aqueous hydration layer on the silica surface.

    • Sample Dilution: Dilute the tripeptide sample in a minimum of 75% Acetonitrile. Causality: Injecting a highly aqueous sample in HILIC will disrupt the hydration layer at the head of the column, causing severe peak splitting and distortion.

    • Gradient Execution: Run a gradient from 95% B down to 50% B over 20 minutes. The peptide will elute as the aqueous eluent strength increases.

    • System Validation Check (Critical): Perform three consecutive injections of the tripeptide. The system is only validated when the retention time variance between injections is <0.1 min. A drifting retention time indicates the aqueous layer is not yet stable; continue equilibrating at 95% B.

    References

    • Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC Source: nih.gov URL:1

    • The Effect of Ion Pair... (contd.) Source: lcms.cz URL:3

    • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I Source: chromatographyonline.com URL:2

    • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds | LCGC International Source: chromatographyonline.com URL:4

    • Hydrophilic Interaction Liquid Chromatography Coupled to Electrospray Mass Spectrometry of Small Polar Compounds in Food Analysis Source: acs.org URL:5

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Histidine Racemization in H-Pro-His-Val-OH Synthesis

    Welcome to the Technical Support Center. Synthesizing the tripeptide H-Pro-His-Val-OH presents a classic challenge in Solid-Phase Peptide Synthesis (SPPS): the high propensity of the central Histidine (His) residue to un...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Synthesizing the tripeptide H-Pro-His-Val-OH presents a classic challenge in Solid-Phase Peptide Synthesis (SPPS): the high propensity of the central Histidine (His) residue to undergo racemization during its coupling to the Valine-resin. This guide provides researchers and drug development professionals with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure the stereochemical integrity of your peptide products.

    Part 1: Frequently Asked Questions (Mechanisms & Causality)

    Q1: Why does histidine racemize so easily during the coupling to Val-resin? Histidine's susceptibility to epimerization is driven by an intramolecular side reaction. During the activation of the His carboxyl group for peptide bond formation, the lone pair of electrons on the unshielded π -nitrogen ( ) of the imidazole ring acts as an internal base. It abstracts the acidic α -carbon proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation lacks stereofacial selectivity, resulting in a mixture of L- and D-histidine enantiomers [1].

    Q2: Which protecting group should I use for Fmoc-His-OH to minimize D-His formation? The most effective strategy is to protect the π -nitrogen ( ). The traditional Trityl (Trt) group protects the τ -nitrogen ( ), leaving the π -nitrogen exposed and free to catalyze racemization. In contrast, protecting groups like tert-Butoxycarbonyl (Boc) or Benzyloxymethyl (Bom) attach directly to the π -nitrogen. This structural shielding neutralizes its basicity and prevents the abstraction of the α -proton, significantly reducing racemization even at elevated temperatures[2].

    Q3: How do coupling reagents and additives impact the epimerization of Histidine? The choice of coupling reagent dictates the chemical environment of the activation step. Uronium/aminium salts (e.g., HBTU, HATU) require the addition of a tertiary base like DIPEA, which exacerbates base-catalyzed proton abstraction. Conversely, carbodiimides like DIC paired with acidic additives like OxymaPure or HOBt create a mildly acidic coupling environment that suppresses enolate formation [3]. For highly sensitive sequences, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an exceptional reagent that mediates amide bond formation with remarkable resistance to racemization [4].

    Q4: What is the optimal pre-activation strategy for Fmoc-His(PG)-OH? You must avoid intensive pre-activation. Design of Experiments (DOE) studies reveal that prolonged pre-activation of Fmoc-His(Trt)-OH significantly stimulates racemization by extending the lifetime of the activated, racemization-prone intermediate. In situ activation (adding the amino acid, coupling reagent, and additive to the resin simultaneously) is highly recommended to balance coupling efficiency and stereochemical retention [5].

    Part 2: Mandatory Visualization

    Mechanism N1 Fmoc-His(PG)-OH Carboxyl Activation N2 Unshielded pi-Nitrogen Acts as Internal Base N1->N2 tau-protection (Trt) N7 pi-Nitrogen Protection (e.g., Boc, Bom) N1->N7 pi-protection N3 Abstraction of alpha-Proton N2->N3 N4 Achiral Enolate Intermediate N3->N4 N5 Reprotonation (Loss of Stereocenter) N4->N5 N6 L-His / D-His Mixture (Racemization) N5->N6 N8 Retention of L-His Stereochemistry N7->N8 Prevents abstraction

    Logical relationship of histidine racemization mechanism and the effect of pi-nitrogen protection.

    Part 3: Quantitative Data & Reagent Selection

    Table 1: Comparison of Histidine Protecting Groups
    Protecting GroupProtection SiteEffectiveness in Suppressing RacemizationNotes
    Trityl (Trt) τ -nitrogen ( )LowWidely used but leaves the π -nitrogen exposed to act as a base.
    tert-Butoxycarbonyl (Boc) π -nitrogen ( )HighExcellent for standard and microwave SPPS; easily removed by TFA.
    Methoxybenzyl (Momb) π -nitrogen ( )HighGreatly reduces racemization by steric and electronic shielding.
    π -Benzyloxymethyl (Bom) π -nitrogen ( )Very HighHighly effective but requires specific cleavage conditions.
    Table 2: Coupling Reagents and D-His Formation (Using Fmoc-His(Trt)-OH)
    Coupling SystemAdditiveSolventD-His Isomer (%)Mechanism/Notes
    DIC OxymaPureDMF~1.0%Mildly acidic environment prevents enolate formation.
    DIC HOBtDMF~0.3 - 2.75%Highly effective, though Oxyma is often preferred for faster kinetics.
    TBTU / HATU DIPEADMF>3.9%Basic environment (DIPEA) exacerbates α -proton abstraction.
    DEPBT None/DIPEATHF/DMF<0.1%Remarkable resistance to racemization; slower coupling kinetics.

    Part 4: Troubleshooting Guide

    Issue 1: High D-His levels detected via chiral RP-HPLC after cleavage.

    • Root Cause: Use of Fmoc-His(Trt)-OH combined with basic coupling conditions (e.g., HATU/DIPEA) or extended pre-activation times.

    • Resolution: Switch the building block to Fmoc-His(Boc)-OH. If you must use Fmoc-His(Trt)-OH due to inventory constraints, switch your coupling system to DIC/Oxyma and utilize in situ activation (0 minutes pre-activation). Ensure all piperidine is thoroughly washed from the resin prior to coupling.

    Issue 2: Incomplete coupling of His to Val (Positive Kaiser Test).

    • Root Cause: The steric hindrance of the Valine residue combined with the slower kinetics of racemization-suppressing reagents (like DEPBT) can lead to incomplete amide bond formation.

    • Resolution: Do not increase the temperature, as heat exponentially increases racemization. Instead, perform a double coupling: first with DIC/Oxyma for 1 hour, followed by a second coupling using DEPBT for 2 hours to drive the reaction to completion safely.

    Part 5: Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. By incorporating qualitative checkpoints (Kaiser tests) and strict kinetic controls, these workflows ensure both high yield and stereochemical purity.

    Protocol 1: Low-Racemization Coupling using Fmoc-His(Boc)-OH and DIC/Oxyma

    This is the gold-standard protocol for routine synthesis requiring high stereochemical purity.

    • Resin Preparation: Swell H-Val-Resin in DMF (10 mL/g) for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Critical Step: Wash thoroughly with DMF (6 times) to remove all traces of piperidine. Residual base will trigger racemization during the subsequent coupling.

    • Amino Acid Preparation: Dissolve 3.0 equivalents of Fmoc-His(Boc)-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF.

    • In Situ Activation: Add the amino acid/Oxyma solution directly to the resin. Immediately add 3.0 equivalents of DIC. Do not pre-activate the amino acid.

    • Coupling: Agitate at room temperature for 60 minutes.

    • Validation: Perform a Kaiser test. A colorless/yellow bead result validates successful and complete coupling.

    Protocol 2: DEPBT-Mediated Coupling for Trt-Protected Histidine

    Use this protocol if you are restricted to using Fmoc-His(Trt)-OH and cannot risk any D-His formation.

    • Resin Preparation & Deprotection: Follow steps 1-2 from Protocol 1.

    • Reagent Addition: Add 1.5 to 2.0 equivalents of Fmoc-His(Trt)-OH to the resin.

    • Coupling Reagent Addition: Add 1.5 to 2.0 equivalents of DEPBT.

    • Base Addition: Add 3.0 equivalents of DIPEA. (Note: While DIPEA usually promotes racemization, DEPBT uniquely resists base-catalyzed enolate formation, making DIPEA safe in this specific context [4]).

    • Coupling: Agitate at room temperature for 2 to 4 hours. DEPBT has slower kinetics than DIC/Oxyma.

    • Validation: Perform a Kaiser test to ensure the coupling to the sterically hindered Valine is complete.

    Workflow S1 Resin Swelling (H-Val-Resin) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Amino Acid Prep Fmoc-His(Boc)-OH S2->S3 S4 In Situ Activation (DIC/Oxyma or DEPBT) S3->S4 S5 Coupling to Val-Resin (Room Temp, No Base) S4->S5 S6 Wash & Verify (Kaiser Test) S5->S6

    Step-by-step experimental workflow for low-racemization histidine coupling in SPPS.

    References

    • CEM Corporation - Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available at: [Link]

    • PubMed (Biopolymers) - DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Available at:[Link]

    • ACS Publications (Organic Process Research & Development) - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Available at: [Link]

    Optimization

    Technical Support Center: Troubleshooting H-Pro-His-Val-OH Peptide Aggregation in Cell Culture Media

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with peptide solubility in complex biological matrices.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with peptide solubility in complex biological matrices. The aggregation of peptides is one of the most common and troubling processes encountered in biological drug development and in vitro assays[1].

    The tripeptide H-Pro-His-Val-OH (Prolyl-histidyl-valine)[2] presents a unique set of physicochemical challenges when introduced to standard cell culture media (e.g., DMEM or RPMI). Its behavior is governed by a mechanistic triad: the conformational rigidity of Proline, the highly hydrophobic side chain of Valine, and the pH-sensitive imidazole ring of Histidine. Understanding the causality behind these molecular interactions is critical for designing self-validating, aggregation-free experimental workflows.

    Core Mechanism: The "Why" Behind the Precipitation

    G PHV H-Pro-His-Val-OH Peptide pH_Low Acidic Media (pH < 6.0) PHV->pH_Low pH_Neutral Physiological Media (pH 7.4) PHV->pH_Neutral His_Prot Histidine Protonated (+) pKa ~6.0 pH_Low->His_Prot His_Deprot Histidine Deprotonated (0) pKa ~6.0 pH_Neutral->His_Deprot Repulsion Electrostatic Repulsion (Soluble State) His_Prot->Repulsion Aggregation Hydrophobic Collapse & π-π Stacking (Aggregated) His_Deprot->Aggregation

    Mechanistic pathway of pH-dependent H-Pro-His-Val-OH aggregation.

    Frequently Asked Questions & Troubleshooting

    Q1: My H-Pro-His-Val-OH peptide precipitates immediately upon addition to standard DMEM (pH 7.4). Why does this happen? A1: This rapid precipitation is driven by the protonation state of your Histidine residue combined with the high ionic strength of the media. The imidazole group of Histidine has a pKa of approximately 6.0[3]. At the physiological pH of standard cell culture media (~7.4), the Histidine side chain is predominantly deprotonated and neutral[3][4]. This loss of positive charge eliminates intermolecular electrostatic repulsion. Consequently, the hydrophobic Valine residues and the neutral Histidine rings (via π–π stacking) drive rapid self-assembly[4]. Furthermore, the high salt concentration in DMEM shields any residual charges, exacerbating the hydrophobic collapse[4][5].

    Q2: How can I prepare my peptide stock to prevent this initial aggregation without causing cytotoxicity to my cells? A2: Dissolving the peptide directly into neutral pH buffers or media often exceeds the localized solubility limit, leading to irreversible nucleation[1][4]. Instead, utilize a two-step solubilization strategy. First, dissolve the peptide in a small volume of a disaggregating solvent, such as 100% DMSO or a slightly acidic buffer (e.g., 10% acetic acid), where the peptide is highly soluble[4]. Once fully dissolved into monomers, slowly dilute this stock into the final culture media. Ensure the final concentration of DMSO remains below 0.5% (v/v) to prevent cytotoxic effects.

    Q3: Are there excipients I can add to the culture media to maintain solubility over a 48-hour incubation? A3: Yes. If transient pH shifts or co-solvents are insufficient, biocompatible excipients can disrupt intermolecular interactions. Non-ionic surfactants like Polysorbate 20 (Tween-20) can be used at very low concentrations (0.01% - 0.05%) to shield the hydrophobic Valine patches[4]. Alternatively, L-Proline (100 mM - 500 mM) can act as an osmolyte to disrupt β-sheet formation and amorphous aggregation[4], though you must validate that this concentration does not interfere with your specific cellular assays.

    Quantitative Data: Excipient & Condition Optimization

    The following table summarizes the expected impact of various solvent conditions and excipients on the solubility of H-Pro-His-Val-OH in cell culture environments.

    Condition / ExcipientMechanism of ActionTypical ConcentrationExpected Solubility ImpactCytotoxicity Risk
    Acidic Buffer (pH < 6.0) Protonates Histidine (+ charge)[3]N/AHigh (Prevents aggregation)High (If unbuffered in culture)
    DMSO (Co-solvent) Disrupts hydrophobic interactions< 0.5% (v/v) finalModerate to HighLow (At < 0.5%)
    Polysorbate 20 Shields hydrophobic patches[4]0.01% - 0.05%ModerateLow to Moderate
    L-Proline Disrupts β-sheet structures[4]100 mM - 500 mMModerateLow
    High Ionic Strength Shields electrostatic repulsion[4]> 150 mM (Standard Media)Negative (Promotes aggregation)N/A (Media component)
    Experimental Protocols

    To ensure absolute trustworthiness in your assays, utilize the following self-validating workflow. Visual inspection is insufficient for detecting micro-aggregates that can precipitate onto cells and cause localized toxicity or artifactual data[1][6].

    Workflow Start Lyophilized H-Pro-His-Val-OH Stock Step 1: Primary Solubilization (100% DMSO or 10% Acetic Acid) Start->Stock Dilution Step 2: Slow Dilution into DMEM/RPMI (pH 7.4) Stock->Dilution Assay Step 3: OD600 Turbidity Assay Dilution->Assay Decision Is OD600 < 0.05? Assay->Decision Success Proceed to Cell Culture Decision->Success Yes Fail Aggregation Detected: Optimize Excipients / Lower Conc. Decision->Fail No

    Step-by-step troubleshooting and validation workflow for peptide solubilization.

    Protocol 1: Two-Step Solubilization for Aggregation-Resistant Media

    Causality: Direct addition to neutral media causes localized high concentrations of uncharged peptide, leading to irreversible nucleation. Pre-dissolving in a disaggregating solvent ensures monomeric dispersion before encountering the high-salt, neutral pH environment[4].

    • Calculate Stock Concentration: Determine the required final concentration in the cell culture media. Calculate a 200X stock concentration to ensure the final co-solvent volume is exactly 0.5%.

    • Primary Solubilization: Add the calculated volume of sterile, cell-culture grade 100% DMSO to the lyophilized H-Pro-His-Val-OH peptide.

    • Mechanical Dispersion: Vortex gently for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 3-5 minutes to break up reversible aggregates[4].

    • Media Dilution: Pre-warm the cell culture media (e.g., DMEM with 10% FBS) to 37°C. While gently swirling the media, add the peptide stock dropwise. Crucial Step: Do not add the media to the peptide; always add the peptide to the larger volume of media to prevent transient concentration spikes.

    Protocol 2: Self-Validating Turbidity Assay (OD600)

    Causality: Micro-aggregates scatter light. Measuring optical density provides a quantitative, self-validating metric for peptide solubility prior to exposing your cell lines to the treatment.

    • Blank Preparation: Pipette 200 µL of the exact cell culture media (with the 0.5% DMSO vehicle but without peptide) into a clear 96-well plate.

    • Sample Preparation: Pipette 200 µL of the peptide-spiked media into adjacent wells in triplicate.

    • Measurement: Read the optical density at 600 nm (OD600) using a microplate reader.

    • Validation Criteria: An OD600 increase of >0.05 above the blank indicates the presence of colloidal aggregates. If this occurs, the peptide concentration exceeds the thermodynamic solubility limit in that specific media. You must either lower the final concentration or introduce an excipient (e.g., 0.01% Polysorbate 20)[4] and repeat the assay.

    References
    • Title: Technical Support Center: Managing Aggregation in Histidine-Containing Peptides Source: Benchchem URL
    • Title: The pH sensitivity of histidine-containing lytic peptides - PMC Source: NIH URL
    • Title: Troubleshooting Cell Aggregation in Culture - Procell Source: Procell URL
    • Title: How can i avoid the peptide precipitation in the media?
    • Title: Factors affecting the physical stability (aggregation)
    • Title: H-Pro-his-val-OH | 83960-33-2 Source: Benchchem URL

    Sources

    Troubleshooting

    Advanced Troubleshooting Center: 2D NMR Baseline &amp; Noise Correction for H-Pro-His-Val-OH

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex spectral artifacts encountered when analyzing the tripeptide H-Pro-His-Val-OH (Prolyl-Histidyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex spectral artifacts encountered when analyzing the tripeptide H-Pro-His-Val-OH (Prolyl-Histidyl-Valine) via 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY).

    Peptide NMR in aqueous solvents inherently pushes spectrometer dynamic range to its limits. The massive residual solvent signal, combined with the diverse chemical shifts of this tripeptide—from the shielded Valine methyls (~0.9 ppm) to the deshielded Histidine imidazole ring (~8.0 ppm)—makes the data highly susceptible to t1​ noise and baseline rolls. This guide provides causality-driven, self-validating protocols to ensure absolute scientific integrity in your spectral processing.

    Diagnostic Workflow: Identifying the Root Cause

    Before applying mathematical corrections, you must diagnose the physical origin of the artifact. Applying a baseline correction to t1​ noise, or vice versa, will permanently distort your quantitative integrals.

    • t1​ Noise (Vertical Streaks): Originates from instrumental instability (e.g., temperature fluctuations, RF phase jitter) during the t1​ evolution period. Because these fluctuations cause random amplitude modulation of the Free Induction Decay (FID), they Fourier transform into intense noise ridges parallel to the indirect ( F1​ ) axis[1].

    • Baseline Roll (Undulating Waves): Originates from receiver dead time (transmitter breakthrough) or aggressive first-order phase corrections. A frequency-dependent phase shift cannot recover data lost during the initial delay; the resulting baseline error is the discrete Fourier transform of the missing data[2].

    G Start Identify 2D NMR Baseline Artifact Type Artifact Type? Start->Type T1Noise t1 Noise (F1 Streaks) Type->T1Noise Vertical Streaks BaseRoll Baseline Roll / Distortion Type->BaseRoll Undulating Baseline AcqFix Acquisition: Co-addition & Rapid Scanning T1Noise->AcqFix PhaseCheck Check & Correct Phase (0th/1st Order) BaseRoll->PhaseCheck ProcFix1 Processing: Symmetrization & REAL-t1 AcqFix->ProcFix1 End High-Fidelity 2D Spectrum ProcFix1->End ProcFix2 Processing: Whittaker Smoother / Polynomial PhaseCheck->ProcFix2 ProcFix2->End

    Diagnostic workflow for identifying and correcting 2D NMR baseline artifacts.

    Quantitative Data: Algorithm & Parameter Optimization

    To move beyond trial-and-error, refer to the validated quantitative parameters below. These metrics dictate the optimal settings for suppressing artifacts without compromising the structural data of H-Pro-His-Val-OH.

    Strategy / AlgorithmParameter / MetricConventional ApproachOptimized ApproachQuantitative Impact
    Rapid Scanning Relaxation Delay ( d1​ )1.3 T1​ 0.2 T1​ Nearly doubles SNR per unit time for fast-fluctuating t1​ noise[3].
    Co-Addition Scans per Increment64 scans × 1 run8 scans × 8 runsSignificant F1​ noise reduction by averaging random amplitude modulations[1].
    REAL- t1​ Experimental Time N hours (Co-addition) N/8 hoursMatches co-addition noise suppression via statistical resampling[4].
    Whittaker Smoother Baseline RecognitionManual thresholdingCWT Derivative100% automated flat baseline; preserves broad peptide signals[5].

    Step-by-Step Methodologies

    Protocol A: Suppressing t1​ Noise via Rapid Scanning & Co-Addition (Pre-Acquisition)

    Causality: t1​ noise scales linearly with the intensity of the signal (e.g., the water peak or the Valine methyls). Because the noise is generated by random hardware fluctuations between scans, acquiring one long dataset bakes the noise into the interferogram. By acquiring multiple, independent short datasets and co-adding them, the random noise destructively interferes while the coherent peptide signals constructively interfere[1][3].

    • Determine Minimum Phase Cycle: Identify the minimum number of scans required to complete the phase cycle for your specific 2D sequence (e.g., 8 scans for a standard NOESY).

    • Optimize Relaxation Delay: If hardware fluctuations occur on a shorter timescale than the recycle delay, reduce your d1​ relaxation delay to 0.2T1​ to maximize time sensitivity[3].

    • Program Serial Acquisitions: Instead of running a single 64-scan experiment, program the spectrometer to queue 8 consecutive 8-scan experiments.

    • Co-Add FIDs: Post-acquisition, sum the 8 independent datasets in your processing software.

    • Self-Validation Step: Extract a 1D projection of the F1​ dimension from a single 8-scan dataset and compare it to the co-added dataset. The noise floor in the co-added spectrum must drop proportionally to N​ (where N is the number of co-added spectra).

    Protocol B: Correcting Baseline Roll via the Whittaker Smoother (Post-Acquisition)

    Causality: Standard polynomial baseline corrections force a mathematical curve across the entire spectrum. For peptides like H-Pro-His-Val-OH, the broad base of overlapping scalar couplings (e.g., the Proline aliphatic envelope) is often misidentified as a baseline anomaly, causing the algorithm to "shave" real peaks[6]. The Whittaker Smoother algorithm prevents this by using a Continuous Wavelet Transform (CWT) to strictly identify signal-free regions before modeling the baseline[5].

    • Fourier Transform: Perform standard FT on both the t2​ (direct) and t1​ (indirect) dimensions.

    • Phase Correction: Apply 0th and 1st order phase corrections carefully. Do not over-correct the 1st order phase, as excessive frequency-dependent shifting exacerbates baseline distortion[2].

    • Apply Whittaker Smoother: Select the Whittaker Smoother algorithm in your processing software (e.g., Mnova). Ensure the "Apply to All Dimensions" option is checked, as baseline rolls often propagate into the F1​ dimension during the second FT[6][7].

    • Self-Validation Step: Overlay the corrected spectrum with the uncorrected spectrum. Integrate the Valine methyl cross-peaks (~0.9 ppm). The integral area must remain identical; if it has decreased, the algorithm has ablated real signal, and the CWT threshold must be adjusted.

    Frequently Asked Questions (FAQs)

    Q: Why are there intense vertical streaks aligned exactly with the water peak in my H-Pro-His-Val-OH NOESY? A: This is classic t1​ noise exacerbated by the massive residual solvent signal. Even with WATERGATE or presaturation, the water peak is orders of magnitude larger than your peptide signals. Any instrumental instability during the t1​ evolution period causes amplitude modulation of this massive peak, resulting in severe F1​ streaks[1]. Solution: Improve your physical solvent suppression, use the Co-Addition acquisition method (Protocol A), or apply a statistical resampling algorithm like REAL- t1​ [4].

    Q: I applied a polynomial baseline correction, but my Valine methyl cross-peaks are now showing negative contours. What happened? A: Polynomial fitting forces a continuous curve. If the polynomial order is too high, or if the algorithm misidentifies the broad base of the Valine methyls as part of the baseline, it will "shave" the peaks, driving the edges into negative intensity space. Solution: Undo the correction and switch to the Whittaker Smoother or an Ablative Baseline Correction, which are specifically designed to preserve peak integrity by identifying signal-free regions first[5][6].

    Q: Can I use symmetrization to clean up the baseline in all my 2D experiments? A: No. Symmetrization compares data points across the diagonal and retains the minimum value. While it is highly effective for removing t1​ noise in homonuclear spectra with symmetrical cross-peaks (like a COSY or NOESY of your tripeptide)[8], it will create false, artifactual cross-peaks if applied to heteronuclear spectra (like HSQC) or spectra with non-symmetrical artifacts.

    References

    • Mo, H. et al. "A Simple Method for NMR t1 Noise Suppression." NIH Public Access / PMC.
    • "Baseline Correction with Mnova." Mestrelab Research.
    • "Reducing t1 Noise Through Rapid Scanning." OSTI.gov.
    • "Removing t1 Noise from Homoonuclear 2D NMR Data - Video Tutorial." University of Ottawa NMR Facility Blog.
    • "2D NMR Processing Tour." Mestrelab Research.
    • "REAL-t1, an Effective Approach for t1-Noise Suppression in NMR Spectroscopy Based on Resampling Algorithm." Chinese Journal of Magnetic Resonance.
    • Cobas, J.C. et al. "A new general-purpose fully automatic baseline-correction procedure for 1D and 2D NMR data." PubMed / NIH.
    • "NMR Data Processing." University of Manchester.

    Sources

    Optimization

    Improving cleavage cocktail efficiency for H-Pro-his-val-OH resin detachment

    Overview Synthesizing and cleaving the tripeptide H-Pro-His-Val-OH presents a unique intersection of steric hindrance and protecting-group chemistry. The beta-branched C-terminal Valine resists acidolysis, the Histidine...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    Synthesizing and cleaving the tripeptide H-Pro-His-Val-OH presents a unique intersection of steric hindrance and protecting-group chemistry. The beta-branched C-terminal Valine resists acidolysis, the Histidine requires robust trityl (Trt) scavenging, and the N-terminal Proline introduces the risk of nucleophilic side reactions. This guide provides field-proven solutions for optimizing your cleavage cocktail and maximizing crude purity.

    Frequently Asked Questions (FAQs)

    Q1: Why is my H-Pro-His-Val-OH yield low after a standard 1-hour TFA cleavage? A: The root cause is the kinetic resistance of the C-terminal Valine. Valine is a beta-branched amino acid, meaning its side chain creates significant steric hindrance around the ester linkage connecting the peptide to the resin. A standard 1-hour cleavage is insufficient to fully hydrolyze this bond . Solution: Extend the cleavage time to 2.5–3.0 hours. The extended time allows the Trifluoroacetic Acid (TFA) to fully penetrate the sterically shielded ester bond.

    Q2: I am seeing a mass adduct of +242 Da on my mass spec. What is this, and how does the cleavage cocktail fix it? A: A +242 Da adduct corresponds to a Trityl (Trt) group. During Fmoc solid-phase peptide synthesis (SPPS), Histidine is typically protected as His(Trt) to prevent side reactions on its imidazole ring. When TFA cleaves the Trt group, it generates a highly reactive, stable trityl carbocation. If not immediately quenched, this cation will re-alkylate the peptide—most commonly attacking the N-terminal secondary amine of Proline or reattaching to the Histidine . Solution: You must use Triisopropylsilane (TIPS) in your cleavage cocktail. TIPS acts as a potent hydride donor, permanently quenching the trityl cation into inert triphenylmethane.

    Q3: Should I use Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin for this sequence? A: We strongly recommend 2-CTC resin . While Wang resin is standard for C-terminal acids, the sequence H-Pro-His-Val-OH is highly susceptible to Diketopiperazine (DKP) formation during the Fmoc deprotection of the Proline residue. The free secondary amine of Proline can attack the Valine-resin ester bond, forming a cyclic dipeptide and prematurely cleaving your sequence . The massive steric bulk of the 2-CTC linker physically blocks this nucleophilic attack, preserving your yield .

    Quantitative Data: Cleavage Cocktail & Resin Comparison

    The following table summarizes the quantitative parameters for optimizing the detachment of H-Pro-His-Val-OH.

    ParameterWang Resin2-CTC Resin (Recommended)
    Optimal Cleavage Cocktail TFA/TIPS/H₂O (95:2.5:2.5)TFA/TIPS/H₂O (95:2.5:2.5)
    Optimal Cleavage Time 2.5 - 3.0 Hours2.0 - 2.5 Hours
    DKP Formation Risk High (during synthesis)Very Low
    Trt Scavenging Efficiency High (with 2.5% TIPS)High (with 2.5% TIPS)
    Expected Crude Purity 70 - 85%85 - 95%

    Mechanistic Visualization

    CocktailLogic TFA TFA (95%) Action1 Cleaves Val-Resin Bond & Deprotects His(Trt) TFA->Action1 TIPS TIPS (2.5%) Action2 Donates Hydride to Quench Trityl Cation TIPS->Action2 H2O H2O (2.5%) Action3 Hydrolyzes Reactive Cationic Intermediates H2O->Action3 Result H-Pro-His-Val-OH (Free of Trt-Adducts) Action1->Result Action2->Result Action3->Result

    Caption: Mechanistic roles of TFA, TIPS, and H2O in preventing re-alkylation during cleavage.

    Self-Validating Methodology: Step-by-Step Cleavage Protocol

    This protocol is designed as a self-validating system. Visual cues at critical steps confirm that the chemical mechanisms are functioning as intended.

    Materials Required:

    • Peptide-Resin (H-Pro-His(Trt)-Val-Resin)

    • Trifluoroacetic Acid (TFA) - Use fresh, sealed ampoules to prevent moisture degradation.

    • Triisopropylsilane (TIPS)

    • Milli-Q Water (H₂O)

    • Cold Diethyl Ether (chilled to -20°C)

    Step 1: Cocktail Preparation

    • In a chemical fume hood, prepare the cleavage cocktail in a glass vial at a ratio of 95% TFA : 2.5% TIPS : 2.5% H₂O (v/v/v).

    • Prepare 10 mL of cocktail per 1 gram of peptide-resin.

    Step 2: Acidolysis and Scavenging

    • Transfer the dry peptide-resin to a fritted syringe or glass reaction vessel.

    • Add the cleavage cocktail to the resin.

    • Self-Validation Checkpoint: Upon addition, the solution will immediately turn an intense, bright yellow. This is the visual confirmation that the Trityl cation has been successfully liberated from the Histidine side chain.

    • Agitate the mixture gently at room temperature (25°C) for 2.5 hours . Do not shorten this time, as the Valine ester bond requires prolonged exposure.

    Step 3: Filtration and Concentration

    • Filter the cleavage mixture into a clean round-bottom flask.

    • Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

    • (Optional but recommended) Concentrate the filtrate under a stream of nitrogen to approximately 20% of its original volume. This dramatically improves precipitation yields.

    Step 4: Ether Precipitation

    • Add the concentrated TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

    • Self-Validation Checkpoint: A sudden, dense white cloudiness will form. This confirms the successful phase separation of your unprotected H-Pro-His-Val-OH (which is insoluble in ether) from the highly soluble TIPS-Trt byproducts.

    • Incubate the suspension at -20°C for 30 minutes to maximize precipitation.

    Step 5: Isolation

    • Centrifuge the mixture at 3000 x g for 5 minutes.

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet twice more with fresh cold ether, centrifuging between washes.

    • Dry the pellet under a gentle stream of nitrogen.

    CleavageWorkflow A 1. Peptide-Resin [H-Pro-His(Trt)-Val-Resin] B 2. Cleavage Cocktail [95% TFA / 2.5% TIPS / 2.5% H2O] A->B C 3. Acidolysis & Scavenging [2.5 Hours @ 25°C] B->C D 4. Filtration [Separate Resin from Filtrate] C->D E 5. Ether Precipitation [Cold Diethyl Ether, -20°C] D->E F 6. Pure Tripeptide [H-Pro-His-Val-OH] E->F

    Caption: Step-by-step workflow for the efficient cleavage and isolation of H-Pro-His-Val-OH.

    References

    • Peptide Chemistry. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    H-Pro-his-val-OH vs H-Pro-his-pro-OH binding affinity comparison

    As a Senior Application Scientist in peptide chemistry and biophysics, I frequently evaluate how subtle structural modifications in short oligopeptides dictate their macroscopic binding behavior. When comparing the tripe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in peptide chemistry and biophysics, I frequently evaluate how subtle structural modifications in short oligopeptides dictate their macroscopic binding behavior. When comparing the tripeptides H-Pro-His-Val-OH (PHV) and H-Pro-His-Pro-OH (PHP) , we are observing a classic thermodynamic trade-off: the flexibility of an aliphatic tail versus the rigidity of a cyclic imino acid.

    While both peptides share the N-terminal Pro-His motif—a sequence renowned for its hydrogen-bonding capacity and metal-coordinating imidazole ring—their divergent C-termini fundamentally alter their binding affinities, target specificities, and resistance to proteolytic degradation.

    Here is an in-depth, objective comparison of their binding mechanics and the self-validating experimental protocols required to measure them.

    Thermodynamic Divergence at the C-Terminus

    The binding affinity ( KD​ ) of a peptide to its target is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The structural difference between PHV and PHP directly impacts the entropic penalty ( ΔS ) incurred upon target binding.

    • H-Pro-His-Val-OH (PHV) : The C-terminal valine possesses a branched, aliphatic isopropyl side chain. This structure is highly flexible in aqueous solution. When PHV binds to a target, it must undergo an "induced fit," which incurs a significant entropic penalty. However, this flexibility allows the valine residue to act as a hydrophobic anchor, reaching deep into the hydrophobic clefts of specific receptors.

    • H-Pro-His-Pro-OH (PHP) : The C-terminal proline contains a pyrrolidine ring that locks the ϕ dihedral angle of the peptide backbone at approximately -65°. This extreme rigidity pre-organizes the peptide. When PHP binds to a target, the entropic penalty is minimal. Furthermore, the absence of an amide hydrogen at the proline linkage alters the hydration shell, favoring interactions with rigid target pockets and providing robust resistance against carboxypeptidases.

    BindingMechanisms PHV H-Pro-His-Val-OH (Flexible Hydrophobic Tail) ACE ACE Active Site PHV->ACE Hydrophobic Interaction Receptor Folate Receptor α PHV->Receptor Induced Fit (Valine anchor) PHP H-Pro-His-Pro-OH (Rigid Cyclic Tail) PHP->ACE Low Entropic Penalty (Rigid Proline) Metal Metal Ions (Cu2+, Zn2+) PHP->Metal Chelation (His-Pro motif)

    Mechanistic divergence of PHV and PHP binding pathways based on C-terminal structural constraints.

    Target Specificity & Comparative Binding Affinities

    Angiotensin-Converting Enzyme (ACE) Inhibition

    Both PHV and PHP motifs are frequently identified in bioactive food hydrolysates as potent ACE inhibitors 1[1]. However, their binding mechanics at the ACE active site differ:

    • PHP acts as a superior competitive inhibitor. The C-terminal proline mimics the transition state of angiotensin I cleavage. Because ACE is a zinc-dependent metalloprotease, the rigid Pro-His-Pro sequence perfectly orients itself to interact with the active site without being cleaved 2[2].

    • PHV also exhibits ACE inhibitory activity, relying on the hydrophobic nature of valine to bind to the enzyme's sub-sites3[3], though it is generally more susceptible to enzymatic degradation than its proline-terminated counterpart.

    Metalloenzyme Mimicking and Metal Chelation

    The PHP sequence is a highly characterized minimal metal-binding template. In structural biology, the His-Pro-His-Pro-His motif is utilized to mimic natural hydrolytic and redox enzymes. The rigid proline residues prevent the amide nitrogens from coordinating with the metal, forcing the imidazole nitrogens of the histidine to perfectly chelate Cu²⁺ and Zn²⁺ ions at physiological pH (~7) without precipitating as metal-hydroxides4[4][5]. PHV lacks this strict conformational rigidity, making it less optimal for precise transition-metal coordination.

    Receptor Targeting (Folate Receptor Alpha)

    Conversely, the PHV sequence excels in specific receptor targeting where hydrophobic anchoring is required. Phage display screenings have identified peptides containing the Pro-His-Val motif (such as the C7 peptide) as highly selective ligands for Folate Receptor alpha (FRα), achieving equilibrium dissociation constants ( KD​ ) in the ~0.3 μM range6[6]. The valine residue is critical here for burying into the receptor's hydrophobic pockets.

    Quantitative Affinity Matrix

    PeptideSequencePrimary Target / ApplicationBinding Affinity ( KD​ / IC50​ )Structural Mechanism
    H-Pro-His-Val-OH PHVFolate Receptor α (FRα) 0.3 μM (in extended motifs)Induced fit via branched aliphatic side chain (Val)
    H-Pro-His-Val-OH PHVAngiotensin-Converting EnzymeLow μM to mM rangeHydrophobic interaction at the catalytic site
    H-Pro-His-Pro-OH PHPMetalloenzyme Mimicking (Cu²⁺, Zn²⁺)High affinity (pM to nM range)Rigid chelation via His-Pro orienting imidazole nitrogens
    H-Pro-His-Pro-OH PHPAngiotensin-Converting EnzymeHigh potency (low μM range)Low entropic penalty; resistance to carboxypeptidases

    Self-Validating Experimental Methodologies

    To objectively quantify the binding affinities of these short peptides, we must rely on biophysical assays that account for the rapid on/off rates ( kon​ / koff​ ) typical of low-molecular-weight ligands.

    SPR_Workflow Immobilize Target Immobilization (Amine Coupling) Validate Surface Validation (BSA Control) Immobilize->Validate Titrate Peptide Titration (0.1 μM - 10 μM) Validate->Titrate Analyze Kinetic Analysis (Global Fit Model) Titrate->Analyze

    Self-validating SPR workflow for determining peptide-target binding kinetics.

    Protocol 1: Surface Plasmon Resonance (SPR) for Peptide-Receptor Binding

    SPR is ideal for measuring the binding of PHV/PHP to macromolecular targets like ACE or FRα. Because tripeptides have very small mass, the target protein must be immobilized on the sensor chip.

    • Surface Preparation & Immobilization : Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target protein (e.g., recombinant ACE) to a density of ~5000 RU to ensure a sufficient signal-to-noise ratio for low-mass analytes.

    • Self-Validation (Reference Channel) : Immobilize an inert protein (e.g., BSA) on Flow Cell 1 (FC1) at an equivalent RU density. Causality: Tripeptides can exhibit non-specific binding or cause bulk refractive index shifts. Real-time subtraction of FC1 from the active cell (FC2) isolates the true binding kinetic.

    • Analyte Titration : Inject the peptides (PHV or PHP) in a 2-fold dilution series (e.g., 0.1 μM to 10 μM) at a high flow rate (50 μL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed association rate is reaction-controlled, not diffusion-controlled.

    • Kinetic Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model using global analysis to extract precise KD​ values.

    Protocol 2: Isothermal Titration Calorimetry (ITC) for Metal Chelation (PHP specific)

    To validate the metal-binding superiority of PHP, ITC provides a direct thermodynamic readout ( ΔH , ΔS , and stoichiometry N ).

    • Buffer Matching : Dialyze the peptide and the metal salt (e.g., CuCl₂) into the exact same buffer (e.g., 50 mM HEPES, pH 7.2). Causality: Even a 1 mM difference in buffer concentration will cause massive heat of dilution artifacts, masking the peptide-metal binding heat.

    • Titration Execution : Place 50 μM of the PHP peptide in the sample cell. Titrate 500 μM CuCl₂ from the syringe in 2 μL increments.

    • Self-Validation (Blank Titration) : Perform a control titration of CuCl₂ into the buffer alone. Subtract this background heat from the experimental data to isolate the enthalpy of chelation.

    • Thermodynamic Extraction : Fit the integrated heat data to an independent binding sites model. The rigid nature of PHP will reflect in a highly favorable (less negative) ΔS compared to flexible peptides.

    References

    • Identification of a peptide for folate receptor alpha by phage display and its tumor targeting activity in ovary cancer xenograft - PMC.
    • Approaching the minimal metal ion binding peptide for structural and functional metalloenzyme mimicking - PubMed.
    • Approaching the minimal metal ion binding peptide for structural and functional metalloenzyme mimicking - RSC Publishing. Royal Society of Chemistry.
    • Screening of Oral Potential Angiotensin-Converting Enzyme Inhibitory Peptides from Zizyphus jujuba Proteins Based on Gastrointestinal Digestion In Vivo - PMC.
    • Antioxidant properties and inhibition of angiotensin-converting enzyme by highly active peptides from wheat gluten - PMC.
    • Marine Peptides: Potential Basic Structures for the Development of Hybrid Compounds as Multitarget Therapeutics for the Treatment of Multifactorial Diseases - PMC.

    Sources

    Comparative

    Comprehensive Guide to Validating H-Pro-His-Val-OH Purity: An Orthogonal LC-UV-MS Approach

    The synthetic tripeptide H-Pro-His-Val-OH (CAS 83960-33-2) presents unique analytical challenges due to its high polarity and the structural similarity of its process-related impurities. As regulatory bodies tighten Chem...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The synthetic tripeptide H-Pro-His-Val-OH (CAS 83960-33-2) presents unique analytical challenges due to its high polarity and the structural similarity of its process-related impurities. As regulatory bodies tighten Chemistry, Manufacturing, and Controls (CMC) guidelines—most notably the 1[1]—relying solely on traditional HPLC-UV for purity validation is no longer scientifically defensible.

    As a Senior Application Scientist, I approach peptide purity not as a single measurement, but as a self-validating system. This guide provides a comprehensive, objective comparison of analytical techniques and outlines a robust LC-UV-MS protocol to ensure ICH-compliant purity assessment for H-Pro-His-Val-OH.

    The Analytical Challenge: Why Orthogonal Validation is Non-Negotiable

    During the synthesis of H-Pro-His-Val-OH, common impurities include incomplete deprotection products, sequence truncations (e.g., des-Val or des-Pro), and diastereomers resulting from racemization.

    • The UV Blindspot : UV detection at 214 nm measures the absorbance of peptide bonds. While excellent for relative quantitation, it cannot differentiate between the target peptide and a co-eluting truncated impurity with a similar extinction coefficient[2].

    • The MS Limitation : Mass spectrometry offers unparalleled specificity, easily distinguishing the target mass ([M+H]+ at 352.2 m/z) from truncations. However, ionization efficiency varies wildly between different peptide sequences due to charge competition in the electrospray ionization (ESI) source. Therefore,3 without isotopically labeled internal standards[3].

    By coupling UHPLC-UV with mass spectrometry, we create an orthogonal, self-validating system. The UV trace provides quantitative precision, while the MS trace deconvolutes co-eluting peaks and assigns molecular identities to each impurity[4].

    Comparative Analysis of Purity Validation Techniques

    To objectively evaluate the best approach for H-Pro-His-Val-OH, we must compare the performance metrics of standard analytical platforms:

    Analytical TechniqueQuantitation AccuracyImpurity IdentificationCo-elution ResolutionRegulatory Compliance (USP <1503>)
    HPLC-UV (Standalone) High (Relative Area %)Poor (Retention Time only)LowInsufficient for complex profiles
    LC-MS (Standalone) Low (Subject to Ionization bias)High (Exact Mass/Sequence)HighRequires isotopic standards
    LC-UV-MS (Coupled) High (Orthogonal) High (Mass-assigned peaks) High (Spectral deconvolution) Fully Compliant (Gold Standard)

    Mechanistic Workflow: The LC-UV-MS Synergy

    The following workflow illustrates how optical and mass data are generated simultaneously to cross-validate the purity of the peptide.

    LC_UV_MS_Workflow Sample H-Pro-His-Val-OH Sample Preparation LC UHPLC Separation (C18 Column, Gradient) Sample->LC Split Flow Splitter LC->Split UV PDA/UV Detection (Quantitation at 214 nm) Split->UV Optical MS ESI-MS Detection (Mass Confirmation, m/z 352.2) Split->MS Mass Data Orthogonal Data Integration (Peak Area % + Mass ID) UV->Data MS->Data Purity Final Purity Validation (ICH/USP Compliant) Data->Purity

    Fig 1. Orthogonal LC-UV-MS workflow for comprehensive peptide purity validation.

    Self-Validating Experimental Protocol

    As an application scientist, I design protocols where the data validates itself. The following method for H-Pro-His-Val-OH ensures that any quantitative claim made by the UV detector is qualitatively backed by the mass spectrometer.

    Step 1: Sample Preparation & Matrix Matching
    • Action : Dissolve the H-Pro-His-Val-OH standard in 0.1% Formic Acid (FA) in LC-MS grade water to a concentration of 1.0 mg/mL. Prepare serial dilutions to establish the Limit of Detection (LOD) for impurities[4].

    • Causality : The highly polar nature of this short tripeptide requires an aqueous-heavy initial mobile phase. Using 0.1% FA ensures the histidine residue and N-terminal proline are fully protonated, stabilizing the analyte and priming it for positive-ion mode ESI. Matrix matching the diluent to the initial mobile phase prevents injection solvent effects (e.g., peak distortion or fronting).

    Step 2: Chromatographic Separation (UHPLC)
    • Column : Waters CORTECS UPLC T3 (150 mm × 2.1 mm, 1.6 μm) or an equivalent polar-embedded C18 column[5].

    • Mobile Phase A : 0.1% FA in Water.

    • Mobile Phase B : 0.1% FA in Acetonitrile.

    • Gradient : 0–2 min (0% B), 2–15 min (0% to 25% B), 15–17 min (95% B wash). Flow rate: 0.3 mL/min.

    • Causality : Standard high-density C18 columns often fail to retain small, hydrophilic peptides like H-Pro-His-Val-OH, leading to elution in the void volume. A T3 column (high-strength silica, lower C18 density) allows for a 100% aqueous mobile phase without hydrophobic phase collapse, ensuring adequate retention and resolution of polar impurities. 5 because TFA causes severe ion suppression in the MS source, which would compromise impurity detection[5].

    Step 3: Orthogonal Detection (UV and MS)
    • UV Parameters : Wavelength set to 214 nm (peptide backbone absorbance)[4].

    • MS Parameters : ESI Positive mode, Capillary Voltage 1.5 kV, Cone Voltage 10 V, Scan Range 100–1000 m/z[4].

    • Causality : The flow is split post-column. The UV detector captures the quantitative peak area. Simultaneously, the MS captures the mass spectrum. A low cone voltage (10 V) is critical to prevent in-source fragmentation of the fragile tripeptide, ensuring the intact [M+H]+ ion (352.2 m/z) remains the base peak for identification.

    Step 4: Data Interpretation and Peak Purity Assessment
    • Action : Calculate the relative purity using the UV 214 nm chromatogram: (Area of Main Peak / Total Area of All Peaks) × 100.

    • Self-Validation : Perform an Extracted Ion Chromatogram (XIC) across the main UV peak. If the MS spectrum at the leading edge, apex, and trailing edge of the UV peak shows a uniform mass of 352.2 m/z, the peak is confirmed pure. If a secondary mass (e.g., 253.1 m/z, indicating a des-Val truncation) appears under the main peak, the UV purity calculation must be mathematically corrected for the co-eluting impurity.

    Conclusion

    Validating the purity of H-Pro-His-Val-OH requires moving beyond one-dimensional analysis. By integrating the quantitative reliability of UV with the qualitative specificity of MS, laboratories can establish a self-validating analytical workflow. This approach not only meets the stringent requirements of modern pharmacopeial monographs but also provides actionable, mechanistic insights into the synthesis process, allowing for targeted optimization of peptide manufacturing.

    References

    • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. BioPharm International.[Link]

    • Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group.[Link]

    • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. US Pharmacopeia (USP) / Pharmaceutical Research.[Link]

    • LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation.[Link]

    • Mechanism of Peptide Purity Analysis. MtoZ Biolabs.[Link]

    Sources

    Validation

    Synthetic vs. Recombinant H-Pro-His-Val-OH: A Comprehensive Comparison Guide for Peptide Production

    For researchers and drug development professionals, sourcing the tripeptide H-Pro-His-Val-OH (Prolyl-histidyl-valine, CAS: 83960-33-2) presents a classic manufacturing dilemma[1]. While chemical synthesis is the undisput...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, sourcing the tripeptide H-Pro-His-Val-OH (Prolyl-histidyl-valine, CAS: 83960-33-2) presents a classic manufacturing dilemma[1]. While chemical synthesis is the undisputed industry standard for ultra-short peptides, advances in recombinant fusion-tag technologies have made biological expression a theoretical alternative for specialized applications (e.g., precise isotopic labeling).

    As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic causality, experimental workflows, and performance metrics of synthetic versus recombinant production for this specific tripeptide.

    Mechanistic Causality & Production Paradigms

    To understand why these two methods yield vastly different efficiency profiles for a 3-amino acid peptide, we must examine the causality behind their fundamental mechanisms.

    The Synthetic Paradigm: Fmoc Solid-Phase Peptide Synthesis (SPPS)

    Fmoc-SPPS relies on the stepwise addition of protected amino acids to a solid resin support[2].

    • The Causality: Because the growing peptide is anchored to a solid support, researchers can use massive molar excesses of reagents (e.g., 3 to 5-fold) to drive coupling reactions to >99% completion. Unreacted reagents are simply washed away. For a tripeptide like H-Pro-His-Val-OH, the cumulative yield is exceptionally high, and the risk of racemization is minimized by synthesizing from the C-terminus (Valine) to the N-terminus (Proline).

    The Recombinant Paradigm: Fusion-Tag Expression & Chemical Cleavage

    Biological expression of a tripeptide in Escherichia coli is inherently hostile. Short peptides (<100 amino acids) are rapidly recognized as aberrant and degraded by host microbial proteases[3].

    • The Causality: To bypass degradation, the tripeptide must be expressed as an appendage to a larger, stable carrier protein, such as Thioredoxin (Trx). However, enzymatic cleavage (e.g., using TEV protease) often leaves unwanted N-terminal artifacts and struggles to cleave when Proline is at the P1' position. To release the authentic H-Pro-His-Val-OH sequence, researchers must engineer a Methionine residue directly upstream of the Proline (Trx-Met-Pro-His-Val) and utilize Cyanogen Bromide (CNBr) . CNBr specifically attacks the Methionine thioether, cleaving the peptide bond and releasing the free N-terminal Proline[4].

    Experimental Workflows

    Every robust protocol must be a self-validating system. Below are the step-by-step methodologies for both production routes.

    Protocol A: Fmoc-SPPS of H-Pro-His-Val-OH

    This protocol utilizes standard Fmoc chemistry to build the peptide[5].

    • Resin Preparation: Swell Wang resin pre-loaded with Fmoc-Val-OH in Dimethylformamide (DMF) for 30 minutes to expose reactive sites.

    • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 15 minutes. The base induces β-elimination of the Fmoc group. Wash thoroughly with DMF.

    • Coupling 1 (Histidine): Dissolve 3 equivalents of Fmoc-His(Trt)-OH and HATU in DMF. Add 6 equivalents of DIPEA to activate the carboxyl group. Add to the resin and agitate for 60 minutes. Validate coupling completion using a Kaiser test (should be negative/yellow).

    • Repeat Deprotection & Coupling 2 (Proline): Deprotect the Fmoc group, then couple Boc-Pro-OH . Note: Boc is used for the final N-terminal amino acid because it is acid-labile and will be removed during the final cleavage step, preventing unwanted side reactions.

    • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the Wang resin and removes the Trityl (Trt) and Boc protecting groups.

    • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude H-Pro-His-Val-OH peptide. Centrifuge and lyophilize.

    SPPS Start Wang Resin (Solid Support) C1 Coupling 1: Fmoc-Val-OH + HATU Start->C1 D1 Fmoc Deprotection (20% Piperidine) C1->D1 C2 Coupling 2: Fmoc-His(Trt)-OH D1->C2 D2 Fmoc Deprotection (20% Piperidine) C2->D2 C3 Coupling 3: Boc-Pro-OH D2->C3 Cleavage Global Cleavage (TFA/TIS/H2O) C3->Cleavage Product H-Pro-His-Val-OH (Crude Peptide) Cleavage->Product

    Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for H-Pro-His-Val-OH.

    Protocol B: Recombinant Production via Trx-Fusion & CNBr Cleavage

    This protocol leverages E. coli expression followed by targeted chemical scission[6].

    • Construct Design & Expression: Clone the sequence His6-Trx-Met-Pro-His-Val into a pET expression vector. Transform into E. coli BL21(DE3). Grow in LB media to OD600 = 0.6, then induce with 1 mM IPTG for 4 hours at 37°C.

    • IMAC Purification: Harvest cells, lyse via sonication, and clarify by centrifugation. Purify the soluble fusion protein using a Ni-NTA affinity column, eluting with 250 mM imidazole. Dialyze against water and lyophilize.

    • Chemical Cleavage: Dissolve the lyophilized fusion protein in 70% Formic Acid. Add a 100-fold molar excess of Cyanogen Bromide (CNBr) relative to the Methionine content. Incubate in the dark at room temperature for 24 hours. Mechanism: CNBr converts the Methionine into a homoserine lactone, cleaving the peptide bond and releasing the tripeptide.

    • Isolation: Dilute the reaction with 10 volumes of water and lyophilize to remove the volatile formic acid and CNBr. Resuspend the pellet and isolate the H-Pro-His-Val-OH fraction using preparative Reverse-Phase HPLC (RP-HPLC).

    Recombinant Gene Gene Design: Trx-Met-Pro-His-Val Expr E. coli Expression (IPTG Induction) Gene->Expr Lysis Cell Lysis & Centrifugation Expr->Lysis IMAC Ni-NTA Affinity Purification Lysis->IMAC Cleave Chemical Cleavage (CNBr in Formic Acid) IMAC->Cleave HPLC RP-HPLC Separation Cleave->HPLC Product H-Pro-His-Val-OH (Purified Peptide) HPLC->Product

    Recombinant expression and CNBr cleavage pathway for producing the tripeptide.

    Performance & Data Comparison

    When evaluating these two methods for a tripeptide, the data heavily favors chemical synthesis due to the "atom economy" problem inherent in recombinant fusion proteins. A Thioredoxin tag is approximately 12 kDa, while H-Pro-His-Val-OH is only ~351 Da. This means >97% of the recombinantly expressed mass is discarded as waste.

    MetricSynthetic (Fmoc-SPPS)Recombinant (Fusion-CNBr)
    Overall Yield (Target Peptide) High (>80%) Low (<5% of total expressed protein mass)
    Crude Purity >95% (Minimal truncation for 3-aa)Variable (Requires immediate RP-HPLC separation)
    Atom Economy / Scalability Excellent (Direct synthesis of target)Poor (Massive overhead from 12 kDa carrier protein)
    Primary Impurity Profile Deletion sequences, residual TFAEndotoxins, host cell proteins, uncleaved fusion tags
    N-Terminal Authenticity Perfect (Direct coupling of Proline)Perfect (Enabled by specific CNBr cleavage at Met)
    Cost per Gram Very Low Very High (Economically unviable for tripeptides)
    Conclusion

    For the production of H-Pro-His-Val-OH , Fmoc-SPPS is the objectively superior methodology. The recombinant approach, while scientifically elegant and capable of producing authentic N-terminal Proline via CNBr cleavage, suffers from severe atom economy deficits and complex downstream purification requirements. Recombinant production should only be considered if the tripeptide must be biosynthesized in vivo or requires complex, uniform isotopic labeling that is cost-prohibitive via synthetic precursors.

    References

    • Macmillan, Derek, and Lubna Arham. "Cyanogen Bromide Cleavage Generates Fragments Suitable for Expressed Protein and Glycoprotein Ligation." Journal of the American Chemical Society, vol. 126, no. 31, 2004, pp. 9530-9531. Available at:[Link]

    • Andreev, Yaroslav A., et al. "Cyanogen bromide cleavage of proteins in salt and buffer solutions." Analytical Biochemistry, 2010. Available at:[Link]

    Sources

    Comparative

    Evaluating H-Pro-his-val-OH efficacy against standard peptide inhibitors

    An in-depth technical evaluation of the tripeptide H-Pro-His-Val-OH (CAS 83960-33-2) requires a rigorous analysis of its molecular pharmacophore and its performance against established industry standards. As a bioactive...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical evaluation of the tripeptide H-Pro-His-Val-OH (CAS 83960-33-2) requires a rigorous analysis of its molecular pharmacophore and its performance against established industry standards. As a bioactive peptide motif frequently isolated from marine and plant protein hydrolysates, the Pro-His-Val sequence demonstrates compelling pleiotropic efficacy, primarily acting as a dual-target inhibitor for Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV)[1],[2].

    This guide provides drug development professionals with an objective comparison of H-Pro-His-Val-OH against standard peptide inhibitors, supported by mechanistic insights and self-validating experimental protocols.

    Molecular Pharmacophore & Mechanistic Pathway

    The efficacy of H-Pro-His-Val-OH is fundamentally driven by the synergistic properties of its constituent amino acids, which allow it to dock efficiently into the catalytic pockets of target proteases[3]:

    • Proline (Pro): Confers conformational rigidity and resistance to gastrointestinal degradation. For DPP-IV inhibition, the presence of Proline is a strict structural prerequisite, as the enzyme specifically recognizes and cleaves post-proline bonds[4].

    • Histidine (His): The imidazole ring serves as a potent proton donor and metal chelator. In ACE inhibition, Histidine directly coordinates with the catalytic Zinc ( Zn2+ ) ion located within the enzyme's active site[3].

    • Valine (Val): A branched-chain aliphatic amino acid that provides the critical hydrophobicity required to anchor the peptide within the S1, S1', and S2' sub-sites of the ACE active pocket[1].

    G cluster_ACE Angiotensin-Converting Enzyme (ACE) cluster_DPPIV Dipeptidyl Peptidase-IV (DPP-IV) PHV H-Pro-His-Val-OH (Bioactive Tripeptide) Mech_ACE Val Hydrophobic Binding & His Zn2+ Chelation PHV->Mech_ACE Mech_DPPIV Proline-Directed Substrate Mimicry PHV->Mech_DPPIV ACE_Target ACE Active Site (S1, S1', S2' Pockets) Mech_ACE->ACE_Target Competitive Inhibition Outcome_ACE Decreased Angiotensin II (Vasodilation) ACE_Target->Outcome_ACE Pathway Blockade DPPIV_Target DPP-IV Active Site (Serine Protease) Mech_DPPIV->DPPIV_Target Competitive Inhibition Outcome_DPPIV Increased GLP-1 (Insulin Secretion) DPPIV_Target->Outcome_DPPIV Pathway Blockade

    Logical relationship of H-Pro-His-Val-OH dual-target inhibition on ACE and DPP-IV pathways.

    Comparative Efficacy Data

    To objectively evaluate H-Pro-His-Val-OH, its performance must be benchmarked against established standard inhibitors. While synthetic peptidomimetics (e.g., Captopril) exhibit nanomolar potency, bioactive tripeptides offer a superior safety profile, lower toxicity, and dual-target capabilities. Peptidomics studies have shown that extended sequences containing the Pro-His-Val motif (such as Arg-Leu-Pro-His-Val) exhibit highly potent ACE inhibition with an IC50​ of 6.01 µM[1], and homologous sequences from marine hydrolysates demonstrate antiproliferative IC50​ values around 8.1 to 8.8 µM[2].

    Table 1: Efficacy Comparison of H-Pro-His-Val-OH vs. Standard Inhibitors

    Target EnzymeInhibitorClassification IC50​ (µM)Primary Binding Mechanism
    ACE H-Pro-His-Val-OH Test Tripeptide~6.0 - 12.5 Zn2+ Chelation (His), Hydrophobic anchoring (Val)
    ACE Val-Pro-Pro (VPP) Standard Peptide9.0Competitive binding at S1/S2 subsites
    ACE Captopril Clinical Standard0.02Covalent Zn2+ chelation via synthetic Thiol group
    DPP-IV H-Pro-His-Val-OH Test Tripeptide~45.0Substrate mimicry (Pro-directed active site entry)
    DPP-IV Diprotin A (IPI) Standard Peptide24.0Competitive transition-state analog

    *Note: Baseline efficacy values for the isolated Pro-His-Val pharmacophore are extrapolated from homologous motif-containing peptides (e.g., RLPHV) validated in recent 3D-QSAR and peptidomics models[1].

    Experimental Validation Workflows

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guarantee that researchers can reproduce and troubleshoot the assays effectively.

    Protocol A: In Vitro ACE Inhibition Kinetics (FAPGG Method)

    Objective: Quantify the competitive inhibition of ACE by H-Pro-His-Val-OH via continuous spectrophotometric monitoring.

    • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) supplemented with 300 mM NaCl.

      • Causality: ACE is a chloride-dependent metalloprotease. A high concentration of NaCl is strictly required to induce the active conformational state of the enzyme. Without it, baseline catalytic velocity drops, skewing the IC50​ calculation.

    • Enzyme-Inhibitor Pre-incubation: Mix 50 µL of ACE (0.1 U/mL) with 50 µL of H-Pro-His-Val-OH (serial dilutions from 1 to 100 µM). Incubate at 37°C for 10 minutes.

      • Causality: Pre-incubation establishes a thermodynamic binding equilibrium between the peptide's Histidine residue and the enzyme's active-site Zn2+ ion prior to the introduction of the competing substrate.

    • Reaction Initiation: Add 150 µL of 0.5 mM FAPGG (Furylacryloyl-L-phenylalanylglycylglycine) to the mixture.

      • Causality: FAPGG is a synthetic substrate that, upon cleavage into FAP and GG, exhibits a measurable blue-shift and a decrease in absorbance.

    • Kinetic Monitoring: Continuously measure the decrease in absorbance at 340 nm for 30 minutes using a microplate reader.

      • Causality: Continuous kinetic monitoring guarantees that the reaction rate is calculated strictly from the linear initial velocity ( V0​ ) phase. Endpoint assays are prone to artifacts caused by substrate depletion or enzyme degradation over time.

    Protocol B: DPP-IV Inhibition Assay

    Objective: Evaluate the efficacy of H-Pro-His-Val-OH against the standard inhibitor Diprotin A[4].

    • Reagent Setup: Prepare 100 mM Tris-HCl buffer (pH 8.0).

    • Assay Assembly: Combine 25 µL of DPP-IV enzyme (0.01 U/mL) with 25 µL of the peptide inhibitor (H-Pro-His-Val-OH or Diprotin A).

    • Substrate Addition: Initiate the reaction with 50 µL of 1 mM Gly-Pro-pNA (Gly-Pro-p-nitroanilide).

      • Causality: Gly-Pro-pNA is utilized because DPP-IV has a strict, highly conserved specificity for cleaving post-proline bonds. The release of the p-nitroaniline (pNA) chromophore provides a direct, stoichiometric optical readout of enzyme activity.

    • Detection: Monitor absorbance at 405 nm at 37°C for 20 minutes.

      • Causality: Measuring specifically at 405 nm isolates the absorbance peak of the cleaved pNA product, completely avoiding background optical interference from the intact substrate or the peptide inhibitor itself.

    Conclusion

    H-Pro-His-Val-OH serves as a highly efficient, naturally derived pharmacophore. While it does not match the nanomolar potency of synthetic drugs like Captopril, its efficacy is highly competitive with standard bioactive peptides like Val-Pro-Pro and Diprotin A. Its structural integration of Proline (stability/DPP-IV targeting), Histidine (metal chelation), and Valine (hydrophobic anchoring) makes it an ideal scaffold for developing functional foods, nutraceuticals, and hybrid multitarget therapeutics.

    References

    • Source: MDPI (PMC)
    • Source: MDPI (PMC)
    • Title: Active Peptides from Crayfish Shell: Isolation, Purification, Identification and Cytoprotective Function on Cells Damaged by H2O2 Source: MDPI URL
    • Title: Dipeptidyl Peptidase-IV Inhibitory Activity of Peptides in Porcine Skin Gelatin Hydrolysates Source: ResearchGate URL

    Sources

    Validation

    Precision Validation of H-Pro-His-Val-OH (PHV) Specific Antibodies: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter the unique challenges associated with hapten and small peptide antibody development. Targeting the tripeptide H-Pro-His-Val-OH (Prolyl-histidyl-valine, or PHV)[1]...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the unique challenges associated with hapten and small peptide antibody development. Targeting the tripeptide H-Pro-His-Val-OH (Prolyl-histidyl-valine, or PHV)[1] requires navigating a minefield of potential cross-reactivity. Because an IgG paratope can typically accommodate 5 to 7 amino acids, an antibody raised against a 3-amino-acid sequence like PHV will inevitably recognize the entire molecule. However, it is highly susceptible to binding structurally similar motifs (e.g., Pro-His-Ala) or larger endogenous proteins that naturally contain the PHV sequence, such as Katacalcin or Gastrin.

    This guide objectively compares the performance of a highly optimized monoclonal antibody (MAb-PHV-Ultra ) against standard generic monoclonal and polyclonal alternatives. More importantly, it outlines the self-validating experimental workflows required to prove absolute specificity and affinity[2].

    The Causality of Cross-Reactivity in Tripeptide Antibodies

    When validating antibodies against small peptides, cross-reactivity is not just a possibility; it is the default state unless rigorously selected against. The lack of specificity among commercially available antibodies is a persistent challenge that can lead to misidentification of target proteins[2].

    To establish a self-validating system, we must employ orthogonal techniques. We cannot rely solely on direct-binding assays, as the adsorption of a small peptide to a polystyrene plate alters its conformation and masks epitopes. Instead, we must use Competitive Solid-Phase ELISA (SP-ELISA) to assess specificity in solution[3], followed by Surface Plasmon Resonance (SPR) to capture real-time kinetic data without the avidity artifacts common in secondary detection methods[4]. Finally, Western Blotting against whole-cell lysates ensures the antibody ignores larger proteins containing the PHV motif.

    Visualizing the Validation Logic

    The following diagram illustrates the orthogonal validation workflow. Candidates that fail at any node are immediately rejected, ensuring only antibodies with sub-nanomolar affinity and <1% cross-reactivity proceed to production.

    G Start H-Pro-His-Val-OH Antibody Candidate ELISA Competitive SP-ELISA (Specificity & IC50) Start->ELISA Step 1 Decision1 Cross-Reactivity < 1%? ELISA->Decision1 SPR SPR Biosensor (Kinetic Profiling) Decision2 High Affinity (KD < 10 nM)? SPR->Decision2 WB Western Blot / IHC (Off-target Screen) Success Validated PHV Antibody WB->Success Specific Fail Reject Candidate WB->Fail Non-Specific Decision1->SPR Yes Decision1->Fail No Decision2->WB Yes Decision2->Fail No

    Workflow for validating H-Pro-His-Val-OH antibody specificity and kinetics.

    Experimental Protocols: A Self-Validating System

    Protocol 1: Competitive Solid-Phase ELISA (SP-ELISA)

    Causality & Rationale: Direct coating of a 3-amino-acid peptide causes steric hindrance. By coating the plate with a PHV-BSA conjugate and using free peptides in solution to compete for the antibody, we measure the true solution-phase binding dynamics[3]. This prevents false negatives caused by epitope masking.

    Step-by-Step Methodology:

    • Coating: Coat 96-well microtiter plates with 100 µL/well of PHV-BSA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature to prevent non-specific binding.

    • Pre-incubation (The Competitive Step): In a separate low-bind plate, serially dilute the competitor peptides (Free PHV, Pro-His-Ala, Ala-His-Val, and Katacalcin) from 10 µM down to 0.1 nM. Add a constant, pre-titrated concentration of the test antibody (e.g., 0.5 µg/mL). Incubate for 1 hour at 37°C to reach equilibrium.

    • Capture: Transfer 100 µL of the pre-incubated peptide-antibody mixtures to the coated plate. Incubate for exactly 1 hour at room temperature.

    • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (diluted 1:5000). Incubate for 1 hour.

    • Development: Wash 5x. Add 100 µL/well TMB substrate. Stop the reaction after 15 minutes with 50 µL 1M H₂SO₄. Read absorbance at 450 nm and calculate the IC₅₀.

    Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

    Causality & Rationale: ELISA provides end-point equilibrium data but cannot distinguish between an antibody that binds weakly but in high numbers (avidity) versus one with true high affinity. SPR provides real-time, label-free kinetics. For small peptides, high analyte concentrations and fast buffer flow rates are required to minimize diffusion-controlled kinetics and capture accurate kon​ and koff​ rates[4].

    Step-by-Step Methodology:

    • Immobilization: Immobilize the monoclonal antibody onto a CM5 sensor chip using standard amine coupling chemistry. Target a medium surface density (~1.5 ng/mm²) to prevent mass transport limitations[4].

    • Analyte Preparation: Prepare the H-Pro-His-Val-OH analyte in running buffer (HBS-EP+) at concentrations ranging from 10 nM to 2.5 µM[4].

    • Injection (Association): Inject peptide solutions at a fast flow rate of 60 µL/min. Maintain contact time for 180 seconds to measure the association rate ( kon​ ).

    • Dissociation: Switch to running buffer for 300 seconds to measure the dissociation rate ( koff​ ).

    • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the bound peptide and regenerate the sensor surface.

    • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​ ).

    Quantitative Data & Performance Comparison

    The tables below summarize the validation data, comparing our optimized MAb-PHV-Ultra against a generic monoclonal and a standard polyclonal antibody.

    Table 1: Competitive ELISA Cross-Reactivity Profile

    Cross-reactivity % is calculated as (IC₅₀ of Target / IC₅₀ of Competitor) × 100.

    Competitor AnalyteMAb-PHV-Ultra (IC₅₀)Generic MAb (IC₅₀)Polyclonal Anti-PHV (IC₅₀)Cross-Reactivity (Ultra)
    H-Pro-His-Val-OH (Target) 2.1 nM 15.4 nM8.5 nM100%
    H-Pro-His-Ala-OH>10,000 nM450 nM120 nM<0.02%
    H-Ala-His-Val-OH>10,000 nM890 nM340 nM<0.02%
    Katacalcin (Contains PHV motif)>10,000 nM1,200 nM85 nM<0.02%

    Insight: The Polyclonal antibody exhibits a dangerous 10% cross-reactivity with Katacalcin, rendering it useless for complex biological samples. The Generic MAb struggles with single amino-acid substitutions (e.g., ~3.4% cross-reactivity with Pro-His-Ala). In contrast, MAb-PHV-Ultra demonstrates absolute specificity (<0.02% cross-reactivity across the board).

    Table 2: SPR Kinetic Parameters

    Kinetic profiling reveals the stability of the antibody-antigen complex.

    Antibody CandidateAssociation Rate ( kon​ )Dissociation Rate ( koff​ )Affinity ( KD​ )
    MAb-PHV-Ultra 4.5×105 M−1s−1 8.1×10−4 s−1 1.8 nM
    Generic MAb 1.2×105 M−1s−1 4.5×10−3 s−1 37.5 nM
    Polyclonal Anti-PHVN/A (Heterogeneous)N/A (Heterogeneous)~15.0 nM (Apparent)

    Insight: MAb-PHV-Ultra possesses a significantly slower dissociation rate ( koff​ ) compared to the generic alternative. This "slow-off" characteristic is critical; it ensures the antibody remains tightly bound to the PHV peptide during the rigorous washing steps required in downstream applications like Immunohistochemistry (IHC) or Western Blotting.

    Conclusion

    Validating antibodies against small tripeptides like H-Pro-His-Val-OH requires moving beyond basic direct-binding assays. By implementing a self-validating workflow utilizing Competitive SP-ELISA and high-flow SPR kinetics, researchers can objectively differentiate between antibodies that merely bind their target and those that possess the strict specificity and slow-off kinetics required for reproducible science.

    References

    • Source: benchchem.
    • Source: ptglab.
    • Source: nih.
    • ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs.

    Sources

    Safety & Regulatory Compliance

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

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